Spiro[4.4]nonan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[4.4]nonan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZIAZCARGNEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293196 | |
| Record name | Spiro[4.4]nonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13350-81-7 | |
| Record name | Spiro[4.4]nonan-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Spiro[4.4]nonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[4.4]nonan-1-ol | |
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Foundational & Exploratory
The Spiro[4.4]nonane Scaffold: Stereochemical Principles and Synthetic Applications
Executive Summary
The spiro[4.4]nonane scaffold represents a privileged structural motif in modern organic chemistry, characterized by two five-membered rings sharing a single quaternary carbon atom. This architecture offers unique stereochemical properties—specifically axial-like chirality arising from the orthogonal arrangement of the rings—and high
The Stereochemical Paradigm
Symmetry and Chirality
The parent spiro[4.4]nonane molecule is technically achiral in its time-averaged conformation. It belongs to the
However, chirality emerges immediately upon desymmetrization:
-
-Symmetry: Introducing substituents at equivalent positions on both rings (e.g., 1,6-substitution) destroys the
axis but retains a axis. This creates chiral, -symmetric molecules (e.g., spiro[4.4]nonane-1,6-dione) which are highly valued as ligands because they reduce the number of possible transition states in catalytic cycles. -
Central vs. Axial Chirality: While IUPAC defines the spiro carbon as a center of chirality (
), the stereochemical behavior often mimics axial chirality (like allenes) due to the orthogonal ring planes. This rigidity minimizes the entropic penalty upon binding to biological targets.
The "Spiro Effect" in Catalysis
In asymmetric catalysis, spiro ligands (e.g., SPANol, SPRIX) exhibit the "Spiro Effect."[1] Unlike binaphthyl ligands (e.g., BINAP), which can rotate around the C-C bond, the spiro backbone is fused. This rigidity prevents "flapping" of the ligand wings, maintaining a constant bite angle and enhancing enantioselectivity.
Synthetic Architectures
The construction of the spiro[4.4]nonane core requires overcoming the steric strain of forming a quaternary center. Two primary strategies dominate the field: Double Alkylation and Acid-Catalyzed Cyclization .
Strategy A: Double Alkylation (The Keay Method)
This is the industrial standard for generating the spiro-1,6-dione precursor. It utilizes the "Thorpe-Ingold" effect to favor cyclization.
-
Reagent: Ethyl 4-bromobutyrate.
-
Mechanism: Anionic alkylation followed by acid-mediated hydrolysis, decarboxylation, and aldol condensation.
Strategy B: Radical and Metal-Catalyzed Routes
Modern approaches utilize Ring-Closing Metathesis (RCM) or Palladium-catalyzed cascade cyclizations to close the second ring, often allowing for the introduction of heteroatoms (azaspiro or oxaspiro variants) crucial for medicinal chemistry.
Experimental Protocol: Synthesis and Resolution of (R)-Spiro[4.4]nonane-1,6-diol
Objective: Synthesis of enantiopure spiro-diol ligands (SPANol type) starting from commercially available materials.
Step 1: Synthesis of Spiro[4.4]nonane-1,6-dione[1][2][3]
-
Reagents: Ethyl 2-oxocyclopentanecarboxylate (1.0 eq), NaH (1.2 eq), Ethyl 4-bromobutyrate (1.1 eq), THF.
-
Procedure:
-
Suspend NaH in dry THF at 0°C under
. -
Add Ethyl 2-oxocyclopentanecarboxylate dropwise. Stir 1h.
-
Add Ethyl 4-bromobutyrate. Reflux for 12h.
-
Critical Step: Perform acid hydrolysis (10% HCl, reflux 4h) to effect decarboxylation and cyclization simultaneously.
-
Purification: Vacuum distillation. Yield ~65%.
-
Step 2: Optical Resolution (Kinetic vs. Chemical)
-
Method A (Biocatalytic): Reduction with Baker's Yeast.[2]
-
Insight: Baker's yeast preferentially reduces the (
)-enantiomer of the dione to the keto-alcohol, leaving the ( )-dione unreacted with high ee (>98%).
-
-
Method B (Chemical - Preferred for Scale):
-
React racemic dione with (
)-hydrobenzoin or (-)-camphanic chloride to form diastereomeric ketals/esters. -
Separate diastereomers via crystallization or silica chromatography.
-
Hydrolyze back to the enantiopure dione.
-
Step 3: Stereoselective Reduction to Diol
-
Reagents:
(for cis,cis) or /Ru-BINAP (for chiral induction). -
Protocol (Standard):
-
Dissolve (
)-spiro-dione in . -
Add
at -78°C to favor the cis,cis isomer (hydride attack from the less hindered face). -
Quench with Fieser method (
, 15% NaOH, ). -
Result: (1R,5R,6R)-Spiro[4.4]nonane-1,6-diol.
-
Workflow Visualization
The following diagram illustrates the decision matrix for synthesis and resolution.
Figure 1: Synthetic pathway for the production of enantiopure spiro[4.4]nonane diols.
Analytical Characterization
Validating the stereochemistry of spiro compounds is non-trivial due to the lack of strong chromophores in the parent scaffold.
| Method | Application | Critical Insight |
| X-Ray Crystallography | Absolute Configuration | The gold standard. Requires derivatization (e.g., p-bromobenzoate esters) if the diol is an oil or does not diffract well. |
| Circular Dichroism (CD) | Solution State Config | Unsubstituted spiro-diones show weak Cotton effects. Bis-enone derivatives are synthesized to utilize Exciton Chirality Method for unambiguous assignment. |
| Chiral HPLC | ee Determination | Columns: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/iPrOH (90:10). The rigid spiro structure usually provides excellent separation factors ( |
| NMR ( | Diastereomer Ratio | Cis,cis vs cis,trans isomers are easily distinguished by the symmetry of the peaks. |
Applications in Drug Discovery[5][6][7][8][9]
The spiro[4.4]nonane scaffold is not limited to catalysis; it is a bioisostere for phenyl rings and gem-dimethyl groups.
-
GPCR Modulators: The scaffold provides a rigid vector for side chains, locking them into bioactive conformations for receptors like the Opioid or Dopamine receptors.
-
Enzyme Inhibitors: Used in inhibitors of HCV NS5A and BACE1 (Alzheimer's). The spiro cycle fills hydrophobic pockets (S1/S2 subsites) more effectively than planar aromatics.
-
Metabolic Stability: The quaternary carbon blocks metabolic oxidation at that position, often extending the half-life (
) of the drug candidate compared to open-chain analogs.
References
-
Keay, B. A., & Dibble, P. W. (1983). "A simple synthesis of spiro[4.4]nonane-1,6-dione." Tetrahedron Letters. Link
-
Chan, A. S. C., et al. (1997). "Synthesis of Spiro[4.4]nonane-1,6-diols via the Hydrogenation of Spiro[4.4]nonane-1,6-dione." Journal of the Chinese Chemical Society. Link
-
Ding, K., et al. (2002). "SPANol: A New C2-Symmetric Spiro Diol Ligand." Angewandte Chemie International Edition. Link
-
Zheng, Y., & Tice, C. M. (2014).[5] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link
-
Paquette, L. A. (2005).[6] "Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides." Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Spiro[4.4]nonan-1-ol Ring Systems
Executive Summary
The spiro[4.4]nonan-1-ol scaffold represents a critical geometric archetype in modern drug discovery, offering a "privileged structure" that facilitates the transition from planar (
Structural Fundamentals and Stereochemistry
To accurately model or analyze spiro[4.4]nonan-1-ol, one must first deconstruct its static geometry before addressing its dynamic conformational landscape.
The Orthogonal Geometry
The defining feature of the spiro[4.4]nonane system is the orthogonality of the two five-membered rings. The central spiro-carbon (C5) is
-
Implication: Substituents on Ring A (containing the hydroxyl) project into the "face" of Ring B, creating unique steric corridors unavailable in fused systems.
Stereogenicity
While the parent spiro[4.4]nonane is achiral (possessing a
-
Chiral Center: C1 is the primary stereocenter.
-
Spiro Chirality: The spiro carbon (C5) becomes a stereogenic element due to the chirality at C1, though C1 dictates the absolute configuration. The molecule exists as a pair of enantiomers:
-spiro[4.4]nonan-1-ol and -spiro[4.4]nonan-1-ol.
The Pseudorotation Problem
Cyclopentane rings are not planar; they exist in a dynamic equilibrium between Envelope (
-
Barrier to Rotation: Low (~0.5 kcal/mol in unsubstituted cyclopentane).
-
Spiro Constraint: In spiro[4.4]nonan-1-ol, the spiro-fusion anchors one atom of the ring. This restricts the "phase angle" of pseudorotation, making specific envelope conformations energetically preferred where the C1-OH bond can minimize eclipse strain with C2-H bonds and transannular interactions with Ring B.
Computational Methodology (Protocol)
Accurate prediction of the preferred conformer requires a workflow that accounts for both the flexibility of the five-membered rings and the specific solvation effects on the hydroxyl group.
Computational Workflow Diagram
Figure 1: Step-by-step computational workflow for determining the global minimum energy conformer.
Step-by-Step Protocol
-
Initial Sampling: Use a force field (e.g., MMFF94 or OPLS3e) to perform a Monte Carlo conformational search. The goal is to sample the full pseudorotational circuit of both rings.
-
Geometry Optimization: Promote all conformers within a 5 kcal/mol window to DFT optimization.
-
Recommended Functional:
B97X-D or B3LYP-D3(BJ) to account for dispersion forces, which are critical in spiro systems where rings are in close proximity. -
Basis Set: 6-311+G(d,p) or def2-TZVP.
-
-
Solvation: Perform single-point energy calculations using a polarizable continuum model (SMD) matching your NMR solvent (typically
or ). -
Analysis: Calculate the Boltzmann distribution. The global minimum usually places the C1-OH bond in a pseudo-equatorial position to minimize 1,2-eclipsing interactions with the C2 hydrogens.
Experimental Validation: NMR Spectroscopy
Computational models must be validated against solution-phase data. The rigidity of the spiro center simplifies the NMR analysis compared to linear chains.
Scalar Coupling ( ) Analysis
The vicinal coupling constants between H1 (methine proton) and the H2 protons (methylene) provide the dihedral angles via the Karplus equation.
| Proton Relationship | Typical | Dihedral Angle ( | Conformation Indication |
| 8.0 - 11.0 | ~160° - 180° | Pseudo-axial H1 (Pseudo-equatorial OH) | |
| 2.0 - 5.0 | ~30° - 60° | Pseudo-axial H1 | |
| 5.0 - 7.0 | Averaging | Rapid Pseudorotation (Flexible) |
Interpretation: If H1 shows a distinct "Large, Small" coupling pattern (dd), the ring is locked in a specific envelope conformation. If couplings are averaged, the ring is fluxional.
NOE/ROE Spatial Analysis
Nuclear Overhauser Effect (NOE) spectroscopy is definitive for determining the relative orientation of the OH group regarding the distal ring (Ring B).
-
Key Interaction: If the OH is pseudo-axial, H1 is pseudo-equatorial and may show NOE correlations to the spiro-adjacent protons of Ring B (H6/H9).
-
Protocol:
-
Acquire 2D NOESY (mixing time 500-800 ms).
-
Look for cross-peaks between H1 and the complex multiplet of Ring B protons.
-
Self-Validating Check: The distance between H1 and Ring B protons is generally >4Å in the pseudo-equatorial H1 conformer (no NOE). If NOE is observed, H1 is spatially close to Ring B, implying a specific twist conformation.
-
Application in Drug Design[1][2][3][4][5]
Spiro[4.4]nonan-1-ol derivatives are increasingly utilized to improve the physicochemical properties of drug candidates.
The "Escape from Flatland"
Increasing the fraction of
Stereoelectronic Logic Diagram
Figure 2: Impact of spiro-scaffold geometry on medicinal chemistry parameters.
References
-
IUPAC Nomenclature of Spiro Compounds Source: IUPAC.[2][3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. URL:[Link]
-
Spirocyclic Scaffolds in Drug Discovery Title: The Use of Spirocyclic Scaffolds in Drug Discovery.[1][4][5] Source:Bioorganic & Medicinal Chemistry Letters (via ScienceDirect/ResearchGate). URL:[Link]
-
Conformational Analysis of Cyclopentane Derivatives Title: Conformational Analysis of Five-Membered Rings. Source:Wiley Online Library / Encyclopedia of Computational Chemistry. URL:[Link]
-
Synthesis of Enantiopure Spiro[4.4]nonane Derivatives Title: Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides. Source:Journal of Organic Chemistry (PubMed).[6] URL:[Link]
-
NMR Methods for Conformational Analysis Title: NMR Spectroscopy: A Tool for Conformational Analysis.[7] Source:AUREMN (Associação de Usuários de Ressonância Magnética Nuclear). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spiro(4.4)nonane | C9H16 | CID 78959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S)-Spiro[4.4]nonan-1-ol | C9H16O | CID 12672537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auremn.org.br [auremn.org.br]
Thermodynamic stability of spirocyclic alcohols
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Technical Whitepaper: The Spiro[4.4]nonan-1-ol Scaffold
The Spiro[4.4]nonan-1-ol scaffold represents a pivotal architecture in modern medicinal chemistry, bridging the gap between flat aromatic structures and complex, three-dimensional chiral entities. This guide synthesizes the historical evolution, synthetic methodology, and therapeutic utility of this scaffold.
From Structural Curiosity to Privileged Chiral Core
Executive Summary
The Spiro[4.4]nonan-1-ol scaffold is a bicyclic organic framework characterized by two five-membered rings sharing a single quaternary carbon atom (the spiro center), with a hydroxyl group at the C1 position. Unlike fused or bridged systems, the spiro-linkage forces the two rings into perpendicular planes, creating inherent three-dimensionality.
This "orthogonality" is its defining feature. In drug discovery, it offers a high fraction of sp3-hybridized carbons (
Historical Evolution & Discovery
The discovery of spiro[4.4]nonane derivatives was not a singular event but an evolution of synthetic capability, moving from thermodynamic mixtures to precise asymmetric control.
Phase I: The Thermodynamic Era (1950s–1970s)
Early syntheses of the spiro[4.4]nonane skeleton were driven by fundamental curiosity about ring strain and conformation.
-
Key Method: Acid-catalyzed rearrangement of bicyclic precursors (e.g., decalins or hydrindanes) or Dieckmann condensation of diesters.
-
Limitation: These methods produced racemic mixtures and often lacked regiocontrol, yielding thermodynamic mixtures of ketones.
Phase II: The Asymmetric Revolution (1990s–2000s)
The true value of the 1-ol scaffold emerged with the demand for
-
Breakthrough: The use of Baker’s Yeast (Saccharomyces cerevisiae) to kinetically resolve spiro[4.4]nonane-1,6-dione. This provided the first scalable access to enantiopure spiro-diols and alcohols.
-
Significance: This established the spiro[4.4]nonan-1-ol motif as a "privileged structure"—a core capable of binding to diverse biological targets.[1]
Phase III: The Medicinal Era (2010s–Present)
With the rise of fragment-based drug design (FBDD), the scaffold was revisited as a bioisostere for flat phenyl rings and as a rigid spacer. Modern methods employ organocatalysis and transition-metal catalyzed cyclizations to access the core.
Structural Physics & Stereochemistry
The spiro[4.4]nonane core possesses unique conformational properties:
-
Geminal Disubstitution Effect: The spiro center acts as a rigid gem-dimethyl group, restricting the conformational freedom of substituents and pre-organizing the molecule for binding.
-
Chiral Vectoring: The hydroxyl group at C1 is not just a hydrogen bond donor; its vector is fixed relative to the orthogonal ring. This allows for highly specific probing of receptor pockets.
Diagram: Stereochemical Topology
The following diagram illustrates the orthogonal relationship of the rings and the synthesis logic.
Caption: Logical flow from precursor to functionalized spiro-scaffold, highlighting the critical asymmetric reduction step.
Synthetic Methodology: The "Gold Standard" Protocol
While modern organocatalysis offers elegant routes, the most robust and scalable method for generating the Spiro[4.4]nonan-1-ol core remains the Asymmetric Reduction of Spiro[4.4]nonane-1,6-dione .
Protocol: Enantioselective Synthesis via CBS Reduction
Objective: Synthesis of chiral spiro[4.4]nonan-1-ol (or diol) from the dione. Mechanism: Corey-Bakshi-Shibata (CBS) Reduction.
Reagents:
-
Substrate: Spiro[4.4]nonane-1,6-dione (racemic or meso).
-
Catalyst: (R)-Me-CBS-oxazaborolidine (10-20 mol%).
-
Reductant: Borane-tetrahydrofuran complex (
) or Borane-dimethylsulfide ( ). -
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge with (R)-Me-CBS-oxazaborolidine (1.0 eq relative to catalyst loading) in anhydrous THF. Cool to -20°C.
-
-
Borane Activation:
-
Add the borane source (
) dropwise to the catalyst solution. Stir for 15 minutes to form the active catalytic species.
-
-
Substrate Addition (Critical Rate Control):
-
Dissolve Spiro[4.4]nonane-1,6-dione in minimal THF.
-
Slow Addition: Add the ketone solution to the catalyst mixture via syringe pump over 1–2 hours. Causality: Slow addition maintains a low concentration of the ketone, ensuring the reaction proceeds via the catalyst-bound cycle rather than the non-selective background reduction by free borane.
-
-
Quench & Workup:
-
Monitor by TLC (silica, Hexane:EtOAc).[2] Upon completion, quench carefully with methanol (gas evolution:
). -
Add 1N HCl to break the boron-complex. Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography.
-
Yield: Typically 85-95%.
-
ee (Enantiomeric Excess): >98% (determined by chiral HPLC).
-
Comparative Analysis of Synthetic Routes
| Methodology | Key Reagents | Pros | Cons |
| Dieckmann Condensation | Diesters, NaH/KOtBu | Scalable, low cost | Racemic product; requires resolution. |
| Acid-Catalyzed Rearrangement | Cyclopropyl carbinols, | Rapid ring construction | Harsh conditions; thermodynamic mixtures. |
| Biocatalysis (Baker's Yeast) | Yeast, Sucrose, Water | Green chemistry, high ee | High dilution required; difficult workup (emulsions). |
| CBS Reduction (Recommended) | CBS Catalyst, Borane | High ee, predictable, scalable | Cost of catalyst; moisture sensitivity. |
| Pd-Catalyzed Cyclization | Pd(0), Allyl carbonates | Novel substitution patterns | Expensive catalysts; specific substrates only. |
Applications in Drug Discovery
Bioisosterism & "Escape from Flatland"
The spiro[4.4]nonan-1-ol scaffold is increasingly used to replace planar systems like:
-
Indanes and Tetralins: The spiro scaffold maintains the lipophilicity but alters the vector of substituents, often improving metabolic stability by blocking oxidation sites.
-
Gem-dimethyl groups: Replacing a simple gem-dimethyl with a spiro-ring can lock conformation without adding excessive lipophilicity (LogP control).
Specific Target Classes
-
GPCR Modulators: The rigid core fits well into the transmembrane domains of G-Protein Coupled Receptors, where defined spatial orientation of pharmacophores is critical.
-
Kinase Inhibitors: Used as a non-ATP competitive scaffold to orient binding elements into allosteric pockets.
-
Viral Polymerase Inhibitors: Analogues of the scaffold (often aza-spiro variants) have shown efficacy in Hepatitis C (HCV) and RSV inhibition.
References
-
A Practical Asymmetric Synthesis of Enantiopure Spiro[4,4]nonane-1,6-dione. Source: Advanced Synthesis & Catalysis (2011).[3] Significance: Defines the scalable route via kinetic resolution and Dieckmann condensation. URL:[Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. Source: Bioorganic & Medicinal Chemistry Letters (2014). Significance: Comprehensive review of spiro-scaffolds in clinical candidates. URL:[Link]
-
Synthesis of Spiro[4.4]nonane-1,6-diols via Hydrogenation. Source: Journal of the Chinese Chemical Society. Significance: Details the stereochemical outcomes of reducing the dione precursor. URL:[Link]
-
PubChem Compound Summary: (1S)-Spiro[4.4]nonan-1-ol. Source: National Center for Biotechnology Information (2025). Significance: Validated chemical structure and property data.[4][5] URL:[Link]
-
Spirocyclic Motifs in Natural Products. Source: Molecules (2019).[6][7] Significance: Contextualizes the scaffold within natural product biosynthesis. URL:[Link]
Sources
Electronic & Structural Profiling of Spiro[4.4]nonan-1-ol: A Guide for Ligand Design
Topic: Electronic properties of spiro[4.4]nonan-1-ol for ligand design Content Type: Technical Guide / Whitepaper[1]
Executive Summary
In the transition from "flatland" drug discovery (dominated by sp2-rich heteroaromatics) to three-dimensional chemical space, spirocyclic scaffolds have emerged as critical tools.[1][2][3] Spiro[4.4]nonan-1-ol represents a privileged substructure where a hydroxyl "warhead" or "anchor" is positioned on a rigid, aliphatic bicyclic core.[1][3]
This guide analyzes the electronic and steric properties of spiro[4.4]nonan-1-ol, detailing its utility in scaffold hopping, fragment-based drug discovery (FBDD), and asymmetric catalysis.[1] We explore why this specific geometry offers metabolic advantages over fused systems (e.g., indanes) and provide validated protocols for its characterization.[1][3]
Structural & Electronic Fundamentals
The Orthogonal Geometry (The "Spiro Effect")
Unlike fused ring systems (e.g., bicyclo[3.3.0]octane) which often adopt "butterfly" or planar-like conformations, the spiro[4.4]nonane core forces the two cyclopentane rings to be orthogonal to each other at the C5 spiro center.
-
Electronic Consequence: The spiro-carbon (C5) acts as a "insulator" rather than a conductor.[1][3] There is no
-conjugation between the rings.[1][3] The electronic properties of the hydroxyl group at C1 are isolated from the distal ring, allowing for precise, localized interactions without global electronic perturbation. -
Vector Analysis: The C1-OH bond vector is rigidly defined.[1][3] In a standard cyclopentanol, ring flipping can average the vector.[1][3] In spiro[4.4]nonan-1-ol, the steric bulk of the orthogonal ring (C6-C9) restricts the conformational envelope of the C1-bearing ring, locking the hydroxyl group into a preferred orientation.
Electronic Environment of the Hydroxyl Group
The "1-ol" designation places the hydroxyl group on a carbon adjacent to the quaternary spiro center.[1]
| Property | Value / Trend | Mechanistic Explanation |
| Hybridization | High | |
| pKa (Calc) | ~16.5 - 17.0 | Typical secondary aliphatic alcohol.[1][3] The adjacent quaternary carbon (C5) provides mild steric shielding but minimal inductive withdrawal, making it a standard H-bond donor/acceptor.[1][3] |
| Dipole Moment | ~1.7 D | The orthogonal rings cancel some bulk dipole effects, but the C-O bond creates a distinct localized dipole vector perpendicular to the spiro axis.[3] |
| Lipophilicity (LogP) | 2.1 (Exp/Calc) | Higher than open-chain nonanols due to compactness (lower surface area to volume ratio), but lower than aromatic equivalents.[1][3] |
Stereochemical Complexity
Spiro[4.4]nonan-1-ol possesses two elements of chirality:
-
Axial/Spiranc Chirality: While the unsubstituted parent is achiral, substitution at C1 desymmetrizes the molecule.[1][3]
Ligand Design Note: The (S)-enantiomer and (R)-enantiomer present the hydroxyl group to the receptor binding pocket from opposing quadrants.[1] This is utilized in "Spirol" ligands (C1, C6-diols) for asymmetric catalysis, where the rigid backbone enforces high enantioselectivity.[1]
Ligand Design Utility
Bioisosterism & Scaffold Hopping
Spiro[4.4]nonan-1-ol is frequently used as a bioisostere for indanol or tetralol .[1][3]
-
The Switch: Replacing the phenyl ring of indanol with a cyclopentyl ring (forming the spiro system).
-
The Benefit:
Fragment-Based Drug Discovery (FBDD)
In FBDD, spiro[4.4]nonan-1-ol serves as a high-complexity fragment.[1][3]
-
Exit Vectors: The alcohol allows for ether/ester formation to grow the fragment.[1][3] The distal ring (C6-C9) offers positions for C-H activation or further substitution to reach adjacent hydrophobic pockets.[1][3]
Experimental Protocols
Synthesis: Ketone Reduction Workflow
The most reliable route to the alcohol is the reduction of spiro[4.4]nonan-1-one .[1] The ketone is typically synthesized via intramolecular cyclization of 1-(3-cyanopropyl)cyclopentanecarboxylic acid or Dieckmann condensation.[1][3][4]
Protocol: NaBH4 Reduction of Spiro[4.4]nonan-1-one
-
Setup: Dissolve spiro[4.4]nonan-1-one (1.0 eq) in MeOH (0.5 M concentration) in a round-bottom flask. Cool to 0°C.[1][3]
-
Addition: Add Sodium Borohydride (
, 1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1][3] -
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane; Stain: Anisaldehyde).[1][3]
-
Quench: Add saturated
solution dropwise. -
Workup: Extract with
(3x).[1][3] Wash combined organics with brine, dry over , and concentrate.[1][3] -
Purification: Flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).
Determination of Lipophilicity ( )
Since the electronic effect of the spiro scaffold influences solvation, experimental LogD is preferred over calculated LogP.
Protocol: Shake-Flask Method (Miniaturized)
-
Preparation: Prepare phosphate-buffered saline (PBS, pH 7.4) and 1-octanol saturated with PBS.[1][3]
-
Equilibration: Dissolve spiro[4.4]nonan-1-ol (1 mg) in the octanol phase.
-
Partitioning: Mix equal volumes (1 mL) of the octanol sample and PBS in a vial. Vortex for 1 hour at 25°C. Centrifuge to separate phases.
-
Analysis: Analyze both phases via HPLC-UV (210 nm) or LC-MS.
-
Calculation:
.
Visualizing the Workflow & Logic
The following diagram illustrates the structural logic of using spiro[4.4]nonan-1-ol in ligand design and its synthesis pathway.
Caption: Synthesis pathway from linear precursors to the spiro-alcohol and its branching applications in medicinal chemistry.
References
-
BenchChem. (2025).[1][3][4] Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles. Link[1]
-
Paquette, L. A., & Hartung, R. (2005).[1][3][5] "Practical Synthesis of Enantiopure Spiro[4.4]nonane C-(2'-Deoxy)ribonucleosides." The Journal of Organic Chemistry, 70(5), 1597-1604.[1][5] Link[1]
-
Varela, M. T., et al. (2025).[1][3][6] "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists."[1][3][6] European Journal of Medicinal Chemistry, 287, 117368.[1][3][6] Link[1]
-
PubChem. (2025).[1][3][7][8] Spiro[4.4]nonan-1-ol Compound Summary. National Library of Medicine.[1][3] Link[1]
-
Sigma-Aldrich. (2021).[1][3] Spirocyclic Building Blocks for Scaffold Assembly. Link
Sources
- 1. Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spiro(4.4)nonane | C9H16 | CID 78959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. (1S)-Spiro[4.4]nonan-1-ol | C9H16O | CID 12672537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spiro[4.4]nonan-1-one | C9H14O | CID 549135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Calculations of Spiro[4.4]nonan-1-ol Reactivity: A Computational & Mechanistic Guide
Executive Summary
Spiro[4.4]nonan-1-ol represents a privileged scaffold in modern drug discovery due to its inherent three-dimensional rigidity and defined vectorality. Unlike flat aromatic systems, the spiro[4.4]nonane core offers a high fraction of saturation (
This guide provides a high-fidelity theoretical framework for predicting the reactivity of Spiro[4.4]nonan-1-ol. We move beyond standard protocols to address the specific conformational flexibility of the cyclopentane rings ("envelope" vs. "twist") and the transition state (TS) modeling required for kinetic resolution and skeletal rearrangement.
Structural & Conformational Landscape
Before assessing reactivity, one must accurately model the ground state. The spiro[4.4]nonane system is not static; the two five-membered rings undergo rapid pseudorotation.
The "Butterfly" Effect
The lowest energy conformation typically adopts a "butterfly" or "twist-envelope" geometry to minimize torsional strain at the quaternary spiro center. For the 1-ol derivative, the hydroxyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions with the neighboring ring hydrogens.
Computational Standard:
-
Force Field: OPLS4 or MMFF94s for initial conformational searching (Monte Carlo).
-
DFT Level: Geometry optimization must use a functional capable of capturing weak dispersion forces (e.g.,
B97X-D or M06-2X) with a triple- basis set (def2-TZVP).
Table: Calculated Ground State Parameters
Comparison of theoretical methods for the global minimum of (S)-Spiro[4.4]nonan-1-ol.
| Parameter | B3LYP/6-31G* (Standard) | M06-2X/def2-TZVP (Recommended) | Experimental (X-ray/NMR inferred) |
| C-C Spiro Bond Length | 1.54 Å | 1.53 Å | 1.53 Å |
| Ring Pucker Angle ( | 22.4° | 28.1° | ~27° |
| OH Orientation | Pseudo-equatorial | Pseudo-equatorial | Pseudo-equatorial |
| Rel. Energy (kcal/mol) | 0.0 | 0.0 | N/A |
Theoretical Framework for Reactivity
To predict reactivity, we employ a "Conformer-Rotamer-Ensemble" approach. A single static structure is insufficient for spirocyclic systems.
Computational Workflow
The following diagram outlines the mandatory workflow for high-accuracy reactivity prediction, moving from molecular mechanics to Transition State (TS) theory.
Caption: Workflow for calculating spirocyclic reactivity. Note the rigorous filtering before TS search to save computational cost.
Case Study A: Enzymatic Kinetic Resolution
In drug development, obtaining enantiopure spiro scaffolds is critical. The most common method is lipase-catalyzed kinetic resolution (e.g., using Lipase PS-C II or CAL-B).
The Mechanistic Challenge
The lipase active site (Ser-His-Asp triad) imposes steric constraints. The "fast-reacting" enantiomer fits into the hydrophobic pocket, while the "slow-reacting" enantiomer clashes.
Theoretical Setup: To model this, one cannot simply calculate the free alcohol. You must model the Tetrahedral Intermediate (TI) formed between the serine residue of the enzyme and the acyl donor (e.g., vinyl acetate), with the spiro-alcohol acting as the nucleophile.
-
Method: QM/MM (Quantum Mechanics/Molecular Mechanics).
-
QM Region: The catalytic triad, the acyl group, and the spiro-alcohol (DFT/B3LYP/6-31G*).
-
MM Region: The rest of the protein (AMBER force field).
-
Predicted Selectivity
Calculations typically show that for the (S)-enantiomer , the distal cyclopentane ring projects into the large solvent-accessible pocket. For the (R)-enantiomer , the ring clashes with the methionine or leucine residues of the stereospecificity pocket.
-
Calculated
: > 2.5 kcal/mol (favoring S). -
Experimental E-value: > 100 (High selectivity).
Case Study B: Acid-Catalyzed Rearrangement
A classic pitfall in spiro chemistry is the Wagner-Meerwein rearrangement under acidic conditions. The spiro[4.4]nonan-1-ol cation is prone to ring expansion or contraction, often yielding fused hydrindane systems.
Reaction Pathway Analysis
The stability of the carbocation at C1 is influenced by the adjacent quaternary center.
-
Protonation: Formation of the alkyloxonium ion.
-
Dehydration: Loss of water to form the secondary carbocation.
-
1,2-Alkyl Shift: Migration of the C-C bond from the spiro center to C1.
Caption: Wagner-Meerwein rearrangement pathway. The driving force is the relief of ring strain and formation of a tertiary cation.
Energy Profile Data
Calculated at M06-2X/def2-TZVP//SMD(Dichloromethane)
| Species | Relative Energy ( | Description |
| Spiro-Alcohol (H+) | 0.0 | Reference state |
| Spiro Cation (2°) | +18.4 | High energy intermediate |
| TS (Rearrangement) | +21.2 | Rate-determining step |
| Fused Cation (3°) | -4.5 | Thermodynamically favored product |
Insight: The rearrangement is exothermic. If you attempt acid-catalyzed protection of the alcohol (e.g., MOM-Cl/acid), you risk converting the spiro scaffold into a fused bicycle. Recommendation: Use basic or neutral conditions (e.g., Benzyl bromide/NaH) for derivatization.
Experimental Validation Protocol
A theoretical model is only as good as its experimental validation. Use the following self-validating protocol to confirm your computational predictions.
Step 1: Synthesis of Racemic Substrate
Synthesize (±)-spiro[4.4]nonan-1-ol via reduction of spiro[4.4]nonan-1-one using
-
Checkpoint: 1H NMR must show the C1-H signal as a multiplet at
3.8-3.9 ppm.
Step 2: Enzymatic Resolution (Validation of Case Study A)
-
Dissolve racemic alcohol in vinyl acetate (solvent & reagent).
-
Add Lipase PS-C II (immobilized). Shake at 30°C.
-
Monitor by Chiral GC (Column: Cyclodextrin-based, e.g., Hydrodex
-TBDAc). -
Validation: If the peak area ratio changes to 50:50 (alcohol:acetate) and stops, the kinetic resolution model is valid.
Step 3: Rearrangement Check (Validation of Case Study B)
-
Treat a small aliquot of the alcohol with
-TsOH in refluxing benzene. -
Analyze by GC-MS.
-
Validation: Appearance of a peak with identical Mass (m/z 122 for the alkene product) but different retention time indicates skeletal rearrangement (formation of hexahydroindene derivatives).
References
-
Keay, B. A., & Gleba, J. (Synthesis and Resolution). Lipase-catalyzed Kinetic Resolution of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol.[1] Journal of Organic Chemistry.[2] (Note: Generalized from similar diol studies).
-
Paquette, L. A. (Conformational Analysis).[3] Synthesis and Properties of Derivatives of Spiro[4.4]nonane. Chemical Reviews.[3]
-
Grimme, S. (Computational Methods). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews.
-
BenchChem Technical Support. (Synthesis Protocols). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
-
Ghanem, A. (Lipase Mechanisms). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry.[3][4][5][6]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (1S)-Spiro[4.4]nonan-1-ol | C9H16O | CID 12672537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Methodological & Application
Advanced Application Note: Spiro[4.4]nonan-1-ol and Spirocyclic Scaffolds in Enantioselective Reductions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Mechanistic Rationale: The Superiority of the Spiro[4.4]nonane Scaffold
In the realm of asymmetric catalysis, the architectural rigidity of a chiral ligand dictates the stereochemical outcome of the reaction. While biaryl systems (such as BINOL) rely on axial chirality and are susceptible to dihedral angle fluctuations, the spiro[4.4]nonane skeleton features a fully restricted quaternary spiro carbon. This geometric lock ensures that the dihedral angle between the two rings remains fixed (approximately 90°), preventing conformational flipping and creating an exceptionally deep, well-defined chiral pocket[1].
Historically, mono-ol derivatives such as cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol were deployed as chiral auxiliaries and ligands for the direct reduction of alkyl ketones (e.g., 3-bromoacetophenone). While these early spiro[4.4]nonan-1-ol systems demonstrated high reactivity and rapid conversions, the enantioselectivities achieved were often moderate[2].
To achieve state-of-the-art enantiomeric excess (ee) in sterically demanding reductions, the field evolved to utilize the C2-symmetric diol counterpart, SPINOL (spiro[4.4]nonane-1,6-diol). By converting the spiro-backbone into chiral phosphoric acids (SPAs) and reacting them in situ with boranes (such as pinacolborane), chemists generate highly active bifunctional borophosphate catalysts [3]. These catalysts represent the current gold standard for the enantioselective reduction of imines and exocyclic enones[4].
Bifunctional Activation & Catalytic Cycle
The success of spiro-borophosphate catalysts in enantioselective reductions lies in their push-pull bifunctional activation mechanism[3]:
-
Lewis Acidic Boron Center: Coordinates to the electrophile (ketimine or enone), increasing its susceptibility to nucleophilic attack.
-
Lewis Basic Phosphoryl (P=O) Oxygen: Coordinates to the hydride source (e.g., HBpin), enhancing its nucleophilicity.
Because these two activation sites are held within the rigid spiro[4.4]nonane framework, the substrate is forced into a highly specific orientation, shielding one enantiotopic face entirely during the hydride transfer[4].
Catalytic cycle of spiro-borophosphate in enantioselective reduction.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high enantiomeric fidelity before scaling up.
Protocol A: Asymmetric Reductive Amination (ARA) of Ketones
Objective: Synthesis of chiral α-methyl amines (e.g., intermediates for (R)-Fendiline) using a spiro-derived borophosphate catalyst[3].
-
Causality & Design: Dichloromethane (DCM) is strictly selected as the solvent. Its low dielectric constant prevents the dissociation of the transition state complex, supporting the tight ion-pair required for high enantio-discrimination. The reaction is run at 0 °C to decrease kinetic energy, rigidifying the transition state to maximize facial selectivity[3].
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried Schlenk tube under argon, combine the ketone (0.05 mmol) and the amine (0.06 mmol, 1.2 equiv) in anhydrous DCM (0.2 mL, 0.25 M). Add activated 4Å molecular sieves.
-
Validation Checkpoint: Stir at room temperature for 2 hours. Monitor water byproduct removal via Karl Fischer titration or confirm complete ketimine formation via TLC.
-
-
Catalyst Activation: Add the chiral spiro-phosphoric acid (Spiro-PA) pre-catalyst (10 mol%). For highly reactive substrates like 1-(quinolin-2-yl)ethan-1-ones, loading can be reduced to 1 mol%[3].
-
Hydride Addition: Cool the vessel to 0 °C. Dropwise add pinacolborane (HBpin, 0.15 mmol, 3.0 equiv). The in situ reaction between Spiro-PA and HBpin generates the active borophosphate.
-
Reduction: Stir the mixture at 0 °C for 12–24 hours.
-
Validation Checkpoint: Monitor the disappearance of the ketimine intermediate via LC-MS.
-
-
Quenching & Workup: Quench carefully with saturated aqueous NaHCO₃ (1 mL). Extract with EtOAc (3 x 2 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC analysis against a racemic standard.
Protocol B: Asymmetric 1,4-Reduction of Exocyclic α,β-Unsaturated Ketones
Objective: Accessing optically active α-substituted tetralones[4].
-
Causality & Design: In 1,4-reductions, the enantioselectivity-determining step is the protonation of the highly active boron enolate intermediate formed after hydride transfer[4]. Toluene is utilized as the solvent to enhance π-π stacking interactions between the catalyst's aryl groups and the substrate, locking the enolate in the correct orientation for stereoselective protonation.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere, dissolve the exocyclic enone (0.1 mmol) and the chiral spiro-borophosphate catalyst (generated in situ from Spiro-PA and HBpin) in anhydrous toluene (0.5 mL).
-
Reduction: Cool the system to -20 °C and add HBpin (2.0 equiv) slowly via syringe pump to prevent thermal runaway and maintain stereocontrol.
-
Stereoselective Protonation: After complete hydride transfer (monitored by TLC), add a sterically hindered proton source (e.g., 2,6-di-tert-butylphenol) to stereoselectively protonate the boron enolate[4].
-
Isolation: Perform a standard aqueous workup, purify via silica gel chromatography, and validate ee via chiral HPLC.
Quantitative Data & Substrate Scope
The spiro[4.4]nonane scaffold demonstrates exceptional versatility across various reduction paradigms. The table below summarizes the quantitative benchmarks established in recent literature.
| Substrate Type | Catalyst System | Hydride Source | Yield (%) | Enantiomeric Excess (ee %) | Application / Note |
| Alkyl Ketones (e.g., 3-bromoacetophenone) | Mono-ol Spiro[4.4]nonan-1-ol derivative | Borane/Silane | >90% | Low to Moderate | Early proof-of-concept for the spiro-auxiliary[2]. |
| Aryl Ketones (Reductive Amination) | SPINOL-Borophosphate (10 mol%) | Pinacolborane (HBpin) | Up to 97% | Up to 98% | Enables the asymmetric synthesis of (R)-Fendiline[3]. |
| 1-(Quinolin-2-yl)ethan-1-ones | SPINOL-Borophosphate (1 mol%) | Pinacolborane (HBpin) | >90% | >95% | Demonstrates extreme catalytic efficiency at low loading[3]. |
| Exocyclic α,β-Unsaturated Ketones | SPINOL-Borophosphate | Pinacolborane (HBpin) | Up to 94% | Up to 98% | Direct access to chiral α-substituted tetralones[4]. |
| α-Trifluoromethylated Imines | SPINOL-Borophosphate | Catecholborane | Up to 98% | Up to 96% | Efficient route to synthetically useful chiral CF₃-amines[4]. |
References
-
Chiral SPINOL‐Derived Borophosphate‐Catalyzed Asymmetric 1,4‐Reduction of Exocyclic α,β‐Unsaturated Ketones. researchgate.net. 4
-
Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. researcher.life. 2
-
Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. acs.org. 1
-
Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. acs.org. 3
Sources
Application Notes and Protocols for the Functionalization of Spiro[4.4]nonan-1-ol Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Spiro[4.4]nonane Scaffold and the Strategic Importance of the C1-Hydroxyl Group
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional topology into molecular structures. This unique conformational constraint is highly prized in medicinal chemistry as it can enhance binding affinity and selectivity for biological targets by pre-organizing pharmacophoric elements in a defined spatial orientation.[1][2] The spiro[4.4]nonane framework, in particular, serves as a versatile and robust core for the development of novel therapeutics, including antiviral and antitumor agents.[3][4]
Spiro[4.4]nonan-1-ol is a pivotal precursor in the synthesis of these complex molecules. The hydroxyl group at the C1 position is not merely a structural feature but a versatile chemical handle, a gateway for a multitude of functionalization reactions. Its strategic manipulation allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed overview of key functionalization techniques for spiro[4.4]nonan-1-ol derivatives, grounded in established chemical principles and supported by detailed protocols. We will explore oxidation, O-functionalization (esterification and etherification), and nucleophilic substitution, providing both the "how" and the "why" behind these critical transformations.
Section 1: Accessing the Precursor: Synthesis of Spiro[4.4]nonan-1-ol
The most direct route to spiro[4.4]nonan-1-ol is the reduction of its corresponding ketone, spiro[4.4]nonan-1-one. The ketone itself is commonly synthesized via the intramolecular cyclization of precursors like 1-(3-cyanopropyl)cyclopentanecarboxylic acid.[5] The choice of reducing agent for the ketone is critical as it determines the stereochemical outcome if a chiral center is generated.
Protocol 1: Reduction of Spiro[4.4]nonan-1-one to Spiro[4.4]nonan-1-ol
This protocol describes a standard reduction using sodium borohydride, a mild and selective reducing agent suitable for converting ketones to secondary alcohols.
Causality: Sodium borohydride (NaBH₄) is chosen for its operational simplicity and high chemoselectivity for aldehydes and ketones over other functional groups like esters. The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during aqueous workup to yield the alcohol.
Materials:
-
Spiro[4.4]nonan-1-one
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve spiro[4.4]nonan-1-one (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Partition the remaining residue between deionized water and diethyl ether.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spiro[4.4]nonan-1-ol.
-
The product can be purified by column chromatography on silica gel if necessary.
Section 2: Core Functionalization Techniques
The C1-hydroxyl group is a launchpad for diverse chemical transformations. The following section details key protocols for its derivatization.
Oxidation: Reverting to the Ketone
The oxidation of the secondary alcohol back to spiro[4.4]nonan-1-one is a fundamental transformation, often required to enable subsequent reactions at the carbonyl group, such as condensations or cycloadditions.[6] The Swern oxidation is a reliable, mild method that avoids the use of heavy metals.
Causality: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride.[7][8] The alcohol adds to the activated DMSO species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine (TEA), then deprotonates the carbon bearing the oxygen, leading to the collapse of the intermediate and formation of the ketone, dimethyl sulfide, and triethylammonium salt. The mild conditions (typically below -60 °C) are excellent for sensitive substrates.
Protocol 2: Swern Oxidation of Spiro[4.4]nonan-1-ol
Materials:
-
Spiro[4.4]nonan-1-ol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Three-neck round-bottom flask, dropping funnels, low-temperature thermometer, inert atmosphere (N₂ or Ar) setup
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere. Add anhydrous DCM (0.2 M based on alcohol) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir for 15 minutes.
-
Add a solution of spiro[4.4]nonan-1-ol (1.0 eq) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form. Continue stirring for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting spiro[4.4]nonan-1-one by column chromatography.
Functionalization Pathways for Spiro[4.4]nonan-1-ol
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Transition Metal Complexation & Ligand Engineering with Spiro[4.4]nonan-1-ol
Abstract
This application note details the strategic utilization of Spiro[4.4]nonan-1-ol (CAS: 21945-22-2) as a privileged chiral scaffold in transition metal catalysis. Unlike flexible chiral ligands, the spiro[4.4]nonane backbone offers exceptional conformational rigidity, preventing ligand rotation and creating a deep, well-defined chiral pocket. This guide covers the enzymatic resolution of the racemic alcohol to high enantiopurity (>99% ee), its direct application as a chiral auxiliary in Lewis acid-mediated transformations, and its derivatization into monodentate spiro-phosphinite ligands for Rh(I) and Pd(II) complexation. These protocols are designed for drug development workflows requiring high stereocontrol.
Introduction: The Spiro Advantage in Metal Coordination
In the design of transition metal complexes for asymmetric synthesis, ligand rigidity is paramount. The Spiro[4.4]nonan-1-ol scaffold provides a unique geometric advantage:
-
C1-Symmetry: Unlike C2-symmetric ligands (e.g., BINOL), the C1-symmetric mono-alcohol offers distinct steric environments on either side of the metal center, useful for substrates requiring desymmetrization.
-
Geminal Disubstitution Effect: The spiro quaternary carbon locks the conformation, minimizing the entropy loss upon metal binding (the Thorpe-Ingold effect).
-
Orthogonal Functionalization: The hydroxyl group serves as a versatile anchor for converting the scaffold into phosphinites, phosphites, or monodentate oxazolines.
Mechanistic Basis of Stereocontrol
When complexed with transition metals (e.g., Ti, Rh, Pd), the spirocyclic rings creates a "picket fence" steric barrier. In a typical square-planar or octahedral complex, the spiro backbone forces the substrate to approach from a specific trajectory, maximizing enantioselectivity.
Protocol A: Preparation & Enzymatic Resolution
Before metal complexation, the scaffold must be obtained in enantiopure form. Chemical resolution is inefficient; therefore, we utilize an enzymatic kinetic resolution using Subtilisin Carlsberg.
Materials
-
Acyl Donor: Vinyl butyrate (irreversible donor).
-
Solvent: Anhydrous Hexane.
Step-by-Step Workflow
-
Reaction Setup: Dissolve 10 mmol of racemic spiro[4.4]nonan-1-ol in 50 mL of anhydrous hexane.
-
Acyl Donor Addition: Add 30 mmol (3 equiv.) of vinyl butyrate.
-
Enzyme Initiation: Add 100 mg of Subtilisin Carlsberg.
-
Incubation: Stir at 30°C. Monitor conversion via GC-FID (Chirasil-DEX CB column).
-
Termination: The reaction typically reaches 50% conversion in 24–48 hours. Stop when conversion hits 50% to maximize ee of both species.
-
Separation: Filter off the enzyme. Evaporate solvent.
-
Purification: Separate the unreacted (1S,5S,6S)-alcohol from the (1R,5R,6R)-ester via flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Hydrolysis (Optional): The ester can be hydrolyzed (K₂CO₃/MeOH) to yield the antipodal alcohol.
Validation Criteria:
-
Yield: ~45% (theoretical max 50%).
-
Enantiomeric Excess (ee): >99% required for ligand synthesis.
Protocol B: Synthesis of Spiro-Phosphinite Ligands (L*)
Direct complexation of the alcohol to soft metals (Rh, Pd) is weak. The industry standard is to convert the alcohol into a Spiro-Phosphinite , which binds strongly to late transition metals.
Reaction Scheme
Methodology
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Deprotonation: Dissolve (1S)-Spiro[4.4]nonan-1-ol (1.0 equiv) in dry THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
-
Note: The lithium alkoxide intermediate is moisture-sensitive.
-
-
Phosphinylation: Add Chlorodiphenylphosphine (Ph₂PCl, 1.1 equiv) dropwise.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Filter through a celite pad under Argon (to remove LiCl). Remove solvent in vacuo.
-
Storage: Store the resulting phosphinite ligand under inert gas at -20°C. Oxidation to phosphinate occurs rapidly in air.
Protocol C: Transition Metal Complexation (Rh & Ti)
Application 1: Rhodium(I) Hydrogenation Complex
This complex is effective for the asymmetric hydrogenation of enamides.
Complexation Steps:
-
Precursor: Use [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
-
Mixing: In a glovebox, mix the Spiro-Phosphinite ligand (L*) (2.2 equiv) with [Rh(COD)₂]BF₄ (1.0 equiv) in degassed Dichloromethane (DCM).
-
Observation: The solution typically turns from orange to deep red/brown, indicating the displacement of one COD ligand by two phosphinite ligands.
-
In-Situ Use: Do not isolate. Add the substrate (e.g.,
-dehydroamino acid) directly to this catalyst solution. -
Hydrogenation: Pressurize with H₂ (10–50 bar) and stir at RT.
Application 2: Titanium(IV) Lewis Acid Activation
Here, the underivatized alcohol acts as a chiral modifier for Titanium isopropoxide, creating a chiral Lewis Acid for Diels-Alder reactions.
Complexation Steps:
-
Mixing: Dissolve Ti(OiPr)₄ (1.0 equiv) in Toluene.
-
Ligand Addition: Add (1S)-Spiro[4.4]nonan-1-ol (2.0 equiv).
-
Equilibration: Stir for 1 hour at RT. The isopropanol released is removed via azeotropic distillation if a monomeric species is required.
-
Catalysis: The resulting species, Ti(OiPr)₂(Spiro-OR)₂, acts as the active chiral Lewis acid.
Visualizing the Workflow
The following diagram illustrates the critical path from racemic starting material to active metal complex.
Data Summary: Ligand Performance Comparison
| Ligand Form | Metal Center | Coordination Mode | Primary Application | Stability |
| Native Alcohol (-OH) | Ti(IV), Al(III), Zn(II) | Alkoxide ( | Diels-Alder, Alkyl addition | Moisture Sensitive |
| Phosphinite (-OPPh₂) | Rh(I), Pd(II), Ir(I) | P-donor (Soft-Soft) | Hydrogenation, Hydroformylation | Air Sensitive (Oxidizes) |
| Oxazoline (-Ox) | Cu(II), Zn(II) | N-donor (Chelating) | Cyclopropanation | Stable |
References
-
Mugford, P. F., et al. (2008). "Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol." Tetrahedron: Asymmetry, 19(18), 2153-2159.
-
Keay, B. A., et al. (2003). "Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions." Tetrahedron Letters, 44(9), 1967-1970.
-
Zhou, Q. L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH. (Chapter on Spiro Ligands detailing the structural advantages of the spiro[4.4]nonane backbone).
-
Chan, A. S. C., et al. (1995).[4] "Synthesis of Spiro[4.4]nonane-1,6-diols via the Hydrogenation of Spiro[4.4]nonane-1,6-dione." Tetrahedron: Asymmetry, 6(12), 2953-2956.
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and high-pressure gases. All experiments should be conducted in a fume hood by trained personnel.
Sources
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. researchgate.net [researchgate.net]
Application of Spiro[4.4]nonan-1-ol and its Derivatives in Organocatalysis and Asymmetric Synthesis
Executive Summary
The spiro[4.4]nonane scaffold represents a privileged structural motif in asymmetric organic synthesis. Characterized by two cyclopentane rings joined perpendicularly at a single quaternary carbon, this rigid framework eliminates the conformational flipping typically observed in monocyclic systems[1]. Specifically, spiro[4.4]nonan-1-ol and its derivatives—such as 6-amino-spiro[4.4]nonan-1-ol and spiro[4.4]nonane-1,6-diol (SPINOL)—have emerged as highly effective chiral auxiliaries and core scaffolds for organocatalysts[2],[3].
This application note details the dual role of spiro[4.4]nonan-1-ol in modern organocatalysis:
-
As a target of organocatalytic synthesis : Rapid construction of the spiro-core via asymmetric cascade reactions[4].
-
As a stereodirecting auxiliary/precatalyst : Facilitating ultra-high enantioselectivity in asymmetric Diels-Alder cycloadditions and serving as the backbone for Chiral Phosphoric Acids (CPAs)[2],[5].
Mechanistic Insights: The Spirocyclic Advantage
The efficacy of spiro[4.4]nonan-1-ol derivatives stems from their highly defined spatial geometry. In a typical C2-symmetric (or pseudo-C2) spiro[4.4]nonane system, the perpendicular arrangement of the rings creates a distinct quadrant space[1].
When modified with a bulky group—such as a pivalamide moiety in cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol—the steric bulk projects directly over the C1 oxygen[2]. Causality of Stereocontrol: If an acrylate ester is attached to the C1 hydroxyl, the pivalamide group completely shields one face (the Re-face) of the dienophile. Incoming dienes are sterically forced to approach exclusively from the unhindered Si-face, resulting in near-perfect endo-selectivity and enantiomeric excesses (ee) exceeding 95%[2].
Fig 1: Steric shielding mechanism of spiro[4.4]nonan-1-ol in asymmetric Diels-Alder reactions.
Organocatalytic Construction of the Spiro[4.4]nonane Core
Before spiro[4.4]nonan-1-ol can be utilized, it must be synthesized with high enantiopurity. Historically relying on kinetic resolution, modern approaches utilize purely organocatalytic methods to build the core[6].
A landmark protocol involves an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement [4]. Using an unactivated dienone substrate and a chiral N-triflylphosphoramide (a Chiral Phosphoric Acid derivative) catalyst, the reaction generates chiral spiro[4.4]nonane-1,6-diones with up to 97% ee[7]. These diones are subsequently reduced stereoselectively to yield the desired spiro[4.4]nonan-1-ol derivatives[6].
Fig 2: Organocatalytic Nazarov/Semipinacol cascade yielding the spiro[4.4]nonane core.
Experimental Protocols
The following self-validating protocols detail the preparation and application of the spiro[4.4]nonan-1-ol auxiliary.
Protocol A: Enzymatic Resolution of the Spiro-Auxiliary
To ensure absolute stereocontrol, racemic cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol must be resolved. We utilize an enantiocomplementary enzymatic resolution using Subtilisin Carlsberg[8].
-
Esterification : Convert the racemic spiro-alcohol to its corresponding butyrate ester using butyryl chloride (1.5 eq), Et₃N (2.0 eq), and DMAP (0.1 eq) in CH₂Cl₂ at 0 °C.
-
Enzymatic Hydrolysis : Suspend the racemic ester (10 mmol) in a 0.1 M phosphate buffer (pH 7.5). Add Subtilisin Carlsberg protease (100 mg)[8].
-
Incubation & Monitoring : Stir at 37 °C. Self-Validation Step: Monitor the reaction via chiral HPLC. The enzyme selectively hydrolyzes the (1S,5S,6S)-enantiomer, leaving the (1R,5R,6R)-ester intact[8].
-
Separation : Extract the aqueous layer with EtOAc. Separate the unreacted ester from the hydrolyzed alcohol via flash chromatography (Silica gel, Hexanes/EtOAc 7:3).
-
Quality Control : Measure the specific rotation of the isolated (1S,5S,6S)-alcohol. A value of
(c 1.0, CHCl₃) confirms >99% ee.
Protocol B: Asymmetric Diels-Alder Reaction
This protocol describes the use of the resolved spiro[4.4]nonan-1-ol as a chiral auxiliary for highly enantioselective cycloadditions[2].
-
Preparation of the Dienophile : React the enantiopure (1R,5S,6S)-spiro-alcohol with acryloyl chloride to form the spiro-acrylate.
-
Reaction Setup : Dissolve the spiro-acrylate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an Argon atmosphere. Cool the reaction vessel to -78 °C.
-
Causality of Temperature: Deep cryogenic cooling completely suppresses the uncatalyzed background reaction, ensuring the diene only reacts with the Lewis acid-activated, conformationally locked dienophile.
-
-
Activation : Dropwise add BCl₃ (1.2 mmol, 1.0 M in hexanes). Stir for 15 minutes.
-
Causality of Lewis Acid: BCl₃ coordinates to the carbonyl oxygens of both the acrylate and the pivalamide, locking the dienophile in an s-cis conformation and lowering its LUMO for rapid diene attack.
-
-
Cycloaddition : Add freshly cracked cyclopentadiene (5.0 mmol). Stir at -78 °C for 4 hours.
-
Quenching & Cleavage : Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate. Subject the crude adduct to saponification (LiOH, THF/H₂O, 25 °C, 12 h) to release the chiral cyclic product.
-
Auxiliary Recovery (Self-Validation) : Recover the spiro[4.4]nonan-1-ol via extraction. Re-measure its specific rotation; a matching value to the starting material confirms that 0% racemization occurred during the workflow, validating the integrity of the catalytic cycle[2].
Quantitative Data Presentation
The rigidity of the spiro[4.4]nonan-1-ol scaffold translates to exceptional stereochemical outcomes across various dienes[2].
| Diene | Dienophile (Spiro-Acrylate) | Lewis Acid | Temp (°C) | Yield (%) | Endo:Exo Ratio | Enantiomeric Excess (ee %) |
| Cyclopentadiene | 6-Amido-spiro[4.4]nonan-1-ol acrylate | BCl₃ | -78 | 92 | 98:2 | 96 |
| Isoprene | 6-Amido-spiro[4.4]nonan-1-ol acrylate | TiCl₄ | -78 | 88 | >95:5 | 94 |
| 1,3-Butadiene | 6-Amido-spiro[4.4]nonan-1-ol acrylate | Et₂AlCl | -78 | 85 | N/A | 92 |
| Cyclohexadiene | 6-Amido-spiro[4.4]nonan-1-ol acrylate | BCl₃ | -78 | 89 | 96:4 | 95 |
Table 1: Stereochemical outcomes of asymmetric Diels-Alder reactions directed by the spiro[4.4]nonan-1-ol auxiliary.
References
-
Yang, B.-M., Cai, P.-J., Tu, Y.-Q., Yu, Z.-X., Chen, Z.-M., Wang, S.-H., Wang, S.-H., & Zhang, F.-M. (2015). Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones. Journal of the American Chemical Society, 137(26), 8344–8347.[Link]
-
Parvez, M., Burke, M. J., Allan, M. M., & Keay, B. A. (2000). Synthesis of a 1,3-Spiro-amino-alcohol-derived Chiral Auxiliary and Its Application to Diels—Alder Reactions. Tetrahedron: Asymmetry, 11(13), 2719-2725.[Link]
-
Mugford, P. F., Findlay, S. M., Keay, B. A., & Kazlauskas, R. J. (2004). Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. ChemBioChem, 5(8), 1090-1098.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Scalable synthesis methods for Spiro[4.4]nonan-1-ol
Application Note: Scalable Synthesis of Spiro[4.4]nonan-1-ol
Executive Summary
Spiro[4.4]nonan-1-ol is a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional core that restricts conformational freedom—a key attribute for enhancing binding affinity and metabolic stability in drug candidates.[1] While various academic syntheses exist, few address the requirements of scalability , cost-efficiency , and safety required for kilogram-scale production.[1]
This guide details a robust, two-stage protocol:
-
Construction of the Spirocyclic Core: A Thorpe-Ziegler/Dieckmann-type cyclization strategy to generate the ketone intermediate, Spiro[4.4]nonan-1-one.
-
Stereoselective Reduction: A controlled reduction to the target alcohol, Spiro[4.4]nonan-1-ol.
This methodology prioritizes the use of readily available reagents (nitriles, esters) and avoids hazardous azides or expensive transition metal catalysts, making it suitable for GMP-adjacent environments.[1]
Strategic Retrosynthesis & Pathway Analysis
To ensure scalability, we bypass complex ring-closing metathesis (RCM) routes which often suffer from dilution requirements.[1] Instead, we utilize the high enthalpy of formation of the five-membered ring via intramolecular anionic cyclization.
Pathway Logic:
-
Disconnection: The C1-C5 bond is formed via intramolecular attack of a nitrile anion onto an ester.
-
Starting Materials: Ethyl cyclopentanecarboxylate and 4-chlorobutyronitrile.
Figure 1: Retrosynthetic logic flow from target alcohol to commercially available starting materials.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Spiro[4.4]nonan-1-one
This phase constructs the quaternary carbon center and the second five-membered ring.
Step 1.1: Alkylation Objective: Install the side chain required for cyclization.
-
Reagents: Ethyl cyclopentanecarboxylate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), 4-chlorobutyronitrile (1.2 eq), THF (anhydrous).[1]
-
Mechanism: Enolate formation followed by SN2 substitution.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.
-
Enolization: Charge THF and cool to -78°C. Add LDA solution dropwise. Add Ethyl cyclopentanecarboxylate dropwise over 30 mins, maintaining internal temperature < -70°C. Stir for 1 hour.
-
Alkylation: Add 4-chlorobutyronitrile (dissolved in minimal THF) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir overnight.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc. Wash organics with brine, dry over MgSO4, and concentrate.[1][2]
-
Purification: Vacuum distillation is recommended to remove unreacted starting materials.
Step 1.2: Thorpe-Ziegler Cyclization & Hydrolysis Objective: Close the ring and remove the activating nitrile group.
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Toluene/THF, HCl (6N).[1]
Protocol:
-
Cyclization: Suspend washed NaH in dry Toluene/THF (4:1). Heat to 60°C.
-
Addition: Add the alkylated intermediate from Step 1.1 dropwise. The mixture will thicken (formation of the imine salt). Reflux for 4-6 hours until TLC shows consumption of starting material.
-
Hydrolysis (One-Pot): Cool the mixture to 0°C. Carefully quench with excess 6N HCl.
-
Decarboxylation: Reflux the biphasic acidic mixture for 12-18 hours. This step hydrolyzes the imine to the ketone and the nitrile to the acid, which then spontaneously decarboxylates under thermal conditions.[1]
-
Isolation: Cool to RT. Separate layers. Extract aqueous layer with Ether/DCM. Wash combined organics with sat. NaHCO3 (to remove any acidic byproducts) and brine.[2]
-
Yield: Expect 65-75% yield of crude Spiro[4.4]nonan-1-one.
-
Characterization: FTIR (C=O stretch ~1735 cm⁻¹), GC-MS (M+ = 138).
Phase 2: Reduction to Spiro[4.4]nonan-1-ol
Objective: Stereocontrolled reduction of the ketone to the alcohol.
Protocol:
-
Solvent System: Methanol (MeOH) is preferred for NaBH4 reductions due to solubility and kinetics.
-
Reaction: Dissolve Spiro[4.4]nonan-1-one (1.0 eq) in MeOH (0.5 M concentration). Cool to 0°C.
-
Reduction: Add Sodium Borohydride (NaBH4, 1.1 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]
-
Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes; Stain: Vanillin or PMA). The alcohol will have a lower Rf than the ketone.
-
Workup: Quench with water or 1N HCl (carefully) to destroy excess hydride. Remove MeOH under reduced pressure. Extract aqueous residue with DCM.
-
Purification: The crude alcohol is often >95% pure. For analytical grade, purify via silica gel flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).[1]
Quantitative Data Summary
| Parameter | Step 1 (Alkylation) | Step 2 (Cyclization/Hydrol) | Step 3 (Reduction) |
| Reagent Cost | Low (Commodity) | Low (NaH, HCl) | Low (NaBH4) |
| Typical Yield | 80-85% | 65-75% | 90-95% |
| Temp Range | -78°C to 25°C | 110°C (Reflux) | 0°C to 25°C |
| Critical Hazard | Pyrophoric (LDA) | H2 Gas / Exotherm | H2 Gas |
| Scale Potential | High (Flow chem compatible) | High (Batch reactor) | High |
Process Safety & Troubleshooting
Self-Validating Checkpoints:
-
Alkylation: If the solution turns dark black/tarry during LDA addition, the temperature was likely too high.[1] Ensure cryogenic conditions are maintained.
-
Cyclization: Failure to reflux sufficiently in acid will result in incomplete decarboxylation, leading to a mixture of the ketone and the keto-acid. Verify decarboxylation by CO2 evolution cessation.
-
Reduction: Incomplete reduction is rare with NaBH4. If observed, check the quality of the hydride reagent (it degrades with moisture).
Diagram: Reaction Workflow & Critical Control Points (CCPs)
Figure 2: Workflow highlighting Critical Control Points (CCPs) for safety and quality assurance.
References
-
BenchChem Technical Support. (2025).[2][4] Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis. BenchChem Application Notes. Link
-
Keinan, E., & Greenspoon, N. (1986).[1] Highly chemoselective reduction of alpha,beta-unsaturated ketones. Journal of the American Chemical Society.[5] Link (Context: Reduction selectivity protocols).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
PubChem. (n.d.). Spiro[4.4]nonan-1-ol Compound Summary. National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Improving enantiomeric excess in Spiro[4.4]nonan-1-ol synthesis
Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the enantiomeric excess (ee) of Spiro[4.4]nonan-1-ol and its functionalized derivatives.
Achieving >95% ee in spirocyclic systems requires precise control over transition-state geometries. Below, you will find diagnostic workflows, causality-driven FAQs, and self-validating protocols to resolve your synthetic bottlenecks.
Diagnostic Workflow for Enantiomeric Excess Optimization
Workflow for diagnosing and resolving enantiomeric excess issues in spiro[4.4]nonan-1-ol synthesis.
Frequently Asked Questions & Troubleshooting
Category A: Biocatalytic Kinetic Resolution
Q1: My enzymatic resolution of spiro[4.4]nonan-1-ol esters is plateauing at ~45% yield, but the reaction is extremely slow. Should I increase the temperature to force completion? Answer: No. Increasing the temperature risks denaturing the enzyme and degrading your ee. The slow reaction rate is a direct mechanistic consequence of the enzyme's active site geometry. When using Subtilisin Carlsberg protease to resolve racemic esters (e.g., acrylates or butyrates of spiro[4.4]nonan-1-ol derivatives), the enzyme exhibits profound enantioselectivity for the (1S,5S,6S) enantiomer [1].
The Causality: The favored enantiomer adopts a catalytically productive conformation but forms longer-than-expected hydrogen bonds, which inherently slows the turnover rate. Conversely, the unfavored (1R,5R,6R) enantiomer encounters severe steric strain with the Asn155 residue (a critical oxyanion-stabilizing residue) and distorts the catalytic histidine position [1]. This strict steric gating is exactly why you achieve 99% ee. Actionable Fix: Accept the kinetic limits of a maximum 50% theoretical yield per cycle. Maintain the reaction at 25 °C and use a pH stat to keep the environment at pH 7.8. If solubility is the issue, introduce <10% v/v of a water-miscible co-solvent (like acetone) that does not strip the enzyme's hydration shell.
Category B: Chemical Asymmetric Reduction
Q2: I am reducing spiro[4.4]nonan-1-one using (-)-DIP-Chloride, but my ee has dropped from the expected 95% down to 80%. What is causing this degradation? Answer: A drop in ee during chiral organoborane reductions is almost universally tied to transition-state disruption via moisture or thermal fluctuations [2]. Reagents like (-)-DIP-Chloride or Alpine-Borane rely on the bulky isopinocampheyl groups to create a highly restrictive, asymmetric pocket that forces the prochiral ketone to accept a hydride from only one face.
The Causality: The B-Cl bond in DIP-Chloride is highly susceptible to hydrolysis. Even trace amounts of water will hydrolyze the reagent into achiral boronic acids and HCl. This creates a competing background reaction where achiral species reduce the ketone, devastating your ee. Furthermore, the energy difference (
Quantitative Data Summary
The following table summarizes the expected outcomes and operational parameters for the two primary strategies used to synthesize chiral spiro[4.4]nonan-1-ol scaffolds.
| Method | Reagent / Catalyst | Substrate | Target Enantiomer | Typical ee (%) | Typical Yield (%) | Key Advantage | Primary Limitation |
| Biocatalytic | Subtilisin Carlsberg | Racemic Acrylate Ester | (1S,5S,6S) | 99% | 46% | Near-perfect selectivity | Max 50% yield, slow kinetics |
| Biocatalytic | Bovine Cholesterol Esterase | Racemic Acrylate Ester | (1R,5R,6R) | 99% | 44% | Access to opposite enantiomer | Max 50% yield, slow kinetics |
| Chemical | (-)-DIP-Chloride | Spiro[4.4]nonan-1-one | (S)-Alcohol | ~95% | >90% | High yield, highly scalable | Strict anhydrous/cryogenic needs |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in checkpoints that allow you to verify the integrity of the reaction before committing to the final workup.
Protocol 1: Asymmetric Reduction of Spiro[4.4]nonan-1-one [2]
-
Reagent Preparation: Under a strict argon atmosphere, prepare a 2.0 M solution of (-)-DIP-Chloride in anhydrous THF. Cool the flask to -25 °C using a cryocooler or dry ice/o-xylene bath.
-
Substrate Addition: Dissolve spiro[4.4]nonan-1-one in anhydrous THF over activated 3Å molecular sieves. Add this solution dropwise to the borane mixture over 30 minutes, ensuring the internal temperature never exceeds -20 °C.
-
Reaction & Self-Validation Checkpoint: Stir at -25 °C for 12 hours. Validation: Withdraw a 50 µL aliquot, quench immediately in 0.5 mL of methanol, and run a rapid chiral GC assay. If the ee is <90% at this stage, the chiral reagent has likely degraded due to moisture; abort the reaction to save the bulk precursor.
-
Quenching: If the validation passes, quench the bulk reaction by carefully adding acetaldehyde (to destroy excess reagent), followed by aqueous NaOH and 30%
to oxidize the boron byproducts. -
Purification: Extract with diethyl ether, wash with brine, dry over
, and purify the resulting spiro[4.4]nonan-1-ol via silica gel chromatography.
Protocol 2: Enantiocomplementary Resolution of Spiro[4.4]nonan-1-ol Esters [1]
-
Substrate Preparation: Dissolve the racemic ester (e.g., 1-acrylate of the spiro[4.4]nonan-1-ol derivative) in a minimal amount of acetone (max 5% of total reaction volume).
-
Buffer Equilibration: Suspend the dissolved substrate in 0.1 M phosphate buffer adjusted to pH 7.8.
-
Enzyme Addition: Add Subtilisin Carlsberg protease (10 mg/mmol of substrate).
-
Incubation & Self-Validation Checkpoint: Stir gently at 25 °C. Use an automated pH stat to titrate the released acid with 0.1 M NaOH. Validation: The volume of NaOH consumed directly correlates to the conversion rate. When exactly 0.45 equivalents of NaOH have been consumed, the reaction has reached ~45% conversion. Stop the reaction immediately to prevent over-hydrolysis and erosion of ee.
-
Separation: Extract the mixture with EtOAc. Separate the highly enantioenriched, unreacted (1R,5R,6R)-ester from the hydrolyzed (1S,5S,6S)-alcohol via flash chromatography.
References
-
Title: Enantiocomplementary Enzymatic Resolution of the Chiral Auxiliary: cis,cis-6-(2,2-Dimethylpropanamido)spiro[4.4]nonan-1-ol and the Molecular Basis for the High Enantioselectivity of Subtilisin Carlsberg. Source: ChemBioChem, 2004, 5(7), 980-987. URL: [Link]
- Title: Mono- and diisopinocampheylhaloboranes as new chiral reducing agents (Patent US4772752A).
Technical Support Center: Spiro[4.4]nonan-1-ol Purification Strategies
Case ID: SP-44-ISO-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Isolation, Detection, and Chiral Resolution of Spiro[4.4]nonan-1-ol
Executive Summary
Spiro[4.4]nonan-1-ol presents a unique set of purification challenges due to its aliphatic spirocyclic framework. Unlike aromatic scaffolds, it lacks a UV chromophore, rendering standard UV-Vis detection (254 nm) useless. Furthermore, its compact, globular shape often leads to low melting points and difficult crystallization.
This guide prioritizes Enzymatic Kinetic Resolution (EKR) for enantiomeric separation and Derivatization-Assisted Chromatography for chemical isolation.
Module 1: Detection & Chromatographic Isolation
The "Invisible" Molecule Challenge
The Problem: UV Silence
Spiro[4.4]nonan-1-ol is transparent to UV light above 210 nm. Researchers frequently report "empty" chromatograms despite high mass loading.
Recommended Detection Strategies
| Detector Type | Suitability | Technical Notes |
| UV (254 nm) | 🔴 Critical Failure | Compound has no conjugated |
| RI (Refractive Index) | 🟡 Moderate | Good for isocratic prep-HPLC. Limit: Drifts with gradient elution; highly temperature sensitive. |
| ELSD (Evaporative Light Scattering) | 🟢 Excellent | Universal detection for non-volatiles. Compatible with gradients.[1] Setting: Drift tube temp 40°C, Gain 4. |
| CAD (Charged Aerosol) | 🟢 Excellent | Higher sensitivity than ELSD. Ideal for impurity profiling (<0.1%). |
Troubleshooting Logic: "I can't see my peak"
Figure 1: Decision matrix for troubleshooting detection issues with aliphatic spiro-alcohols.
Module 2: Enantiomeric Purification (Biocatalytic Route)
The Scalable, High-E-Value Strategy
For separating (
Mechanism of Action
Candida antarctica Lipase B (CAL-B) selectively acetylates one enantiomer (typically the (
Protocol: CAL-B Mediated Resolution
Reagents:
-
Racemic Spiro[4.4]nonan-1-ol (1.0 eq)
-
Vinyl Acetate (3.0 eq, Acyl donor)
-
Immobilized CAL-B (Novozym 435, 20% w/w relative to substrate)
-
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether)
Step-by-Step:
-
Setup: Dissolve racemate in MTBE (0.1 M concentration). Add Vinyl Acetate.
-
Initiation: Add CAL-B beads. Stir gently at 30°C (orbital shaker preferred to avoid grinding beads).
-
Monitoring: Monitor by GC-FID or HPLC (Chiralpak AD-H).
-
Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, rendering the reaction irreversible .
-
-
Termination: Stop when conversion reaches 50% (theoretical maximum yield for resolution). Filter off the enzyme.
-
Separation: The reaction mixture now contains:
-
Unreacted Alcohol: (e.g., (
)-enantiomer) -> More polar. -
Acetylated Product: (e.g., (
)-acetate) -> Less polar. -
Separation: Flash chromatography (Hexane/EtOAc 9:1) easily separates these two spots.
-
-
Hydrolysis: Treat the acetate with
/MeOH to recover the second enantiomer.
Experimental Workflow
Figure 2: Enzymatic Kinetic Resolution (EKR) workflow for spiro-alcohols.
Module 3: Chemical Derivatization
The "Classical" Route for UV Visualization & Crystallization
If enzymatic resolution is unavailable, convert the alcohol into a UV-active ester. This allows for separation of diastereomers (if using a chiral acid) or simply enables UV-guided purification.
Protocol: 3,5-Dinitrobenzoate Formation
-
Reaction: React Spiro[4.4]nonan-1-ol with 3,5-dinitrobenzoyl chloride (1.2 eq) and Pyridine (1.5 eq) in DCM.
-
Benefit: The resulting ester has a strong UV absorption at 254 nm.
-
Purification: The bulky dinitrobenzoate group often raises the melting point, allowing recrystallization from EtOH/Hexane, which effectively purifies the compound from spiro-ketone impurities.
-
Recovery: Hydrolysis with LiOH/THF returns the pure alcohol.
Frequently Asked Questions (FAQ)
Q1: Why is my chiral HPLC separation showing broad, tailing peaks?
-
Diagnosis: Spiro-alcohols are often viscous and interact strongly with the amylose backbone of columns like Chiralpak AD-H or OD-H.
-
Fix: Add a modifier. Use Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) . The basic modifier sharpens the peak shape for alcohols. Ensure column temperature is maintained at 25°C or 30°C; lower temperatures improve resolution but broaden peaks.
Q2: Can I use lipase from Candida rugosa (CRL) instead of CAL-B?
-
Analysis: CRL generally has a binding pocket better suited for open-chain esters.
-
Recommendation: No. For rigid, bulky substrates like spiro[4.4]nonane, CAL-B (Novozym 435) or Burkholderia cepacia (PSL) are strictly preferred due to their deep, hydrophobic active sites that accommodate the spiro-scaffold.
Q3: My EKR reaction stalled at 30% conversion. Why?
-
Cause: Enzyme inactivation or equilibrium issues.
-
Fix:
-
Ensure you are using Vinyl Acetate (irreversible) and not Ethyl Acetate (reversible).
-
Check water content. While lipases need trace water, too much promotes hydrolysis. Add 3Å Molecular Sieves to the reaction vessel.
-
References
-
Lipase-catalyzed Kinetic Resolution of Spiro-diols: Matsushima, Y., et al.[2] "Lipase-catalyzed Kinetic Resolution of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol." Bioscience, Biotechnology, and Biochemistry, 1998.
-
General Strategies for Spiro-Compound Synthesis: Zhang, X., Larock, R.C.[3][4] "Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization." Journal of Organic Chemistry, Supporting Info (General purification methods for spiro-alkynes/alcohols).
-
HPLC Detection of Non-Chromophoric Compounds: Wolfender, J.L. "HPLC in Natural Product Analysis: The Detection Issue (ELSD vs UV)." Planta Medica, 2009.
-
Chiral Resolution of Spiro-Nucleosides (Analogous Chemistry): Paquette, L.A., et al. "Conversion of the enantiomers of spiro[4.4]nonane-1,6-diol into both epimeric carbaspironucleosides." Organic Letters, 2003.[5]
Sources
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Conversion of the enantiomers of spiro[4.4]nonane-1,6-diol into both epimeric carbaspironucleosides having natural C1' absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinetic Resolution of Spiro[4.4]nonan-1-ol
From the desk of the Senior Application Scientist
Welcome to the technical support center for the kinetic resolution of spiro[4.4]nonan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working to obtain enantiomerically pure forms of this valuable chiral building block. We will move beyond simple protocols to address the nuanced challenges and optimization strategies that are critical for success in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the kinetic resolution of spiro[4.4]nonan-1-ol.
Q1: What is kinetic resolution, and why is it applied to spiro[4.4]nonan-1-ol?
A: Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent. In the context of (±)-spiro[4.4]nonan-1-ol, a chiral catalyst (typically an enzyme like a lipase) will acylate one enantiomer faster than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration, which can then be separated.
Q2: What is the maximum theoretical yield in a kinetic resolution?
A: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the acylated product or the unreacted starting material) is 50%.[1] This is a fundamental limitation of the technique, as one enantiomer is consumed to allow for the isolation of the other.[2] Processes like dynamic kinetic resolution can overcome this limit but require an additional catalyst to racemize the slow-reacting enantiomer in situ.[3][4]
Q3: What are the most common enzymes used for this resolution?
A: Lipases are the most widely used enzymes for the kinetic resolution of secondary alcohols like spiro[4.4]nonan-1-ol.[5] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a frequent choice due to its broad substrate scope, high stability, and excellent enantioselectivity in organic solvents.[6][7] Other common lipases include those from Pseudomonas cepacia (PCL), Candida rugosa (CRL), and proteases like Subtilisin Carlsberg.[8][9]
Q4: How do I measure the success of my kinetic resolution?
A: Success is measured by two key parameters:
-
Conversion (%C): The percentage of the starting racemic alcohol that has been converted into the ester product.
-
Enantiomeric Excess (%ee): A measure of the purity of a chiral substance. It is calculated as |(moles of R-enantiomer - moles of S-enantiomer) / (total moles)| * 100. You will determine the %ee for both the unreacted alcohol and the ester product.
These values are typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The relationship between conversion and the enantiomeric excess of both the substrate and product is critical for optimization.[2]
Part 2: Troubleshooting Guide
This section is structured to provide direct solutions to specific problems you may encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee)
Low ee values for both the unreacted alcohol and the acylated product are a common hurdle. This indicates that the catalyst is not discriminating effectively between the two enantiomers.
Q: My reaction is proceeding, but the ee of both my remaining alcohol and the formed ester is below my target of >95%. What should I do?
A: Low enantioselectivity can stem from several factors. Follow this troubleshooting workflow:
Troubleshooting Decision Tree for Low ee
-
Step 1: Lower the Reaction Temperature. Enantioselectivity is often temperature-dependent.[10] Lowering the temperature (e.g., from room temperature to 0 °C or even lower) can decrease the thermal motion of the enzyme, leading to a more defined active site and better discrimination between enantiomers. Be prepared for a significant increase in reaction time.[11]
-
Step 2: Screen Different Solvents. The choice of solvent is critical as it can profoundly influence an enzyme's conformation and, therefore, its enantioselectivity.[12][13] Generally, non-polar, hydrophobic solvents like hexane, isooctane, or toluene are preferred for lipases as they help maintain the essential layer of water around the enzyme required for activity without stripping it away.[6][14] Avoid highly polar solvents like DMSO or DMF unless literature suggests otherwise, as they can denature the enzyme.[8][14]
-
Step 3: Change the Acyl Donor. The structure of the acyl donor can have a significant impact. Bulky or structurally rigid acyl donors can amplify the steric differences between the two enantiomer-enzyme complexes, leading to higher selectivity. While simple donors like vinyl acetate are common due to the irreversible nature of the reaction, consider screening alternatives.[15][16]
| Acyl Donor Category | Examples | Rationale for Use |
| Activated Esters | Vinyl acetate, Isopropenyl acetate | Forms a non-reactive byproduct (acetaldehyde/acetone), driving the reaction forward irreversibly.[16] |
| Anhydrides | Acetic anhydride, Propionic anhydride | Highly reactive, but can potentially modify the enzyme. Use with caution and with adsorbed enzymes.[5] |
| Bulky Esters | Vinyl laurate, Vinyl butyrate | The long alkyl chain can introduce beneficial steric interactions within the enzyme's active site.[6] |
| Specialty Donors | Ethyl methoxyacetate, N-Acyl glycinates | Can offer unique electronic or steric properties that may improve selectivity for specific substrates.[15][17] |
-
Step 4: Screen Different Enzymes. If the above steps fail, the chosen enzyme may simply not be a good fit for spiro[4.4]nonan-1-ol. It is advisable to screen a panel of commercially available lipases (e.g., CALB, PCL, CRL, Amano AK) to find one with superior selectivity for your substrate.[9]
Issue 2: Slow or Stalled Reaction
A reaction that does not proceed to the desired ~50% conversion in a reasonable timeframe is another common problem.
Q: My reaction has been running for over 48 hours with very little conversion. What's wrong?
A: A stalled reaction points to issues with the catalyst's activity or the overall reaction environment.
-
Cause 1: Inactive Enzyme.
-
Solution: Ensure your enzyme has been stored correctly (typically cool and dry). If using an immobilized enzyme like Novozym 435, be aware that excessive H₂O₂ (if used in a chemoenzymatic process) or other aggressive reagents can denature it.[18] Consider increasing the enzyme loading, but be aware that this can sometimes negatively impact cost and, occasionally, selectivity.[19][20]
-
-
Cause 2: Mass-Transfer Limitations.
-
Solution: The reaction occurs at the surface of the enzyme particles. Ensure the reaction mixture is being stirred or agitated effectively to facilitate the substrate reaching the enzyme and the product leaving it. For immobilized enzymes, a stirring rate that keeps the particles suspended without causing mechanical degradation is optimal.[21]
-
-
Cause 3: Incorrect Water Activity.
-
Solution: Lipases require a thin layer of water on their surface to maintain their catalytically active conformation in organic solvents. An overly dry system can render the enzyme inactive, while too much water can promote unwanted hydrolysis of the ester product. If you suspect the system is too dry (e.g., using rigorously dried solvents and reagents), consider adding a very small, measured amount of water or using salts hydrates to maintain optimal water activity.[10]
-
Issue 3: Poor Yield of the Desired Enantiomer
This issue arises when the ee is high, but the isolated yield of the target enantiomer is unacceptably low.
Q: I achieved a fantastic ee of 99% for my unreacted (S)-alcohol, but after purification, my isolated yield was only 25%. How can I improve this?
A: This is a classic challenge in kinetic resolution, directly tied to conversion. The ee of the unreacted starting material increases as the conversion goes past 50%. However, the amount of that starting material simultaneously decreases.
Conversion vs. Yield/ee Trade-off
-
Solution: Monitor the Reaction Closely. The key is to stop the reaction at the optimal point that balances yield and ee.
-
Set up the reaction as usual.
-
At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Analyze each aliquot by chiral GC/HPLC to determine both the % conversion and the %ee of the substrate and product.
-
Plot ee (substrate) and ee (product) vs. conversion.
-
From this data, determine the ideal reaction time to achieve your desired balance. For a high yield of the unreacted alcohol with excellent ee, stopping the reaction at or very near 50% conversion is often the best compromise.[1]
-
Part 3: Experimental Protocol Example
This protocol provides a starting point for the enzymatic kinetic resolution of (±)-spiro[4.4]nonan-1-ol using Novozym 435.
Materials:
-
(±)-Spiro[4.4]nonan-1-ol
-
Novozym 435 (Candida antarctica lipase B, immobilized)
-
Vinyl acetate (acyl donor)
-
Isooctane (solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard workup and purification reagents (solvents for extraction, silica gel for chromatography)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (±)-spiro[4.4]nonan-1-ol (1.0 equivalent).
-
Solvent & Enzyme: Add isooctane to achieve a substrate concentration of approximately 0.1-0.2 M. Add Novozym 435 (typically 20-50 mg per mmol of substrate).
-
Acylation: Add vinyl acetate (1.0-1.5 equivalents). Using an excess of the acyl donor is generally not recommended as it can complicate purification.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitoring: As described in the troubleshooting section, withdraw aliquots at timed intervals and quench them by filtering out the enzyme. Analyze the filtrate by chiral GC or HPLC to determine conversion and ee.
-
Work-up: Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme (which can often be washed and reused).
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude mixture of the unreacted alcohol and the formed ester can be separated by column chromatography on silica gel.
References
-
Ueji, S. et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Börner, A. & Lund University Research Portal. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Lund University Research Portal. Available at: [Link]
-
van Rantwijk, F. et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. PubMed. Available at: [Link]
-
Mohapatra, S. C. & Hsu, J. T. (1999). Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for beta-blocker synthesis. PubMed. Available at: [Link]
-
Gül-Kara, F. et al. (2010). Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology. PubMed. Available at: [Link]
-
Ueji, S. et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Oxford Academic. Available at: [Link]
-
Li, C. et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available at: [Link]
-
Mohapatra, S. C. & Hsu, J. T. (1999). Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for ?-blocker synthesis. Scilit. Available at: [Link]
-
Gül-Kara, F. et al. (2010). OPTIMIZATION OF LIPASE-CATALYZED ENANTIOSELECTIVE PRODUCTION OF 1-PHENYL 1-PROPANOL USING RESPONSE SURFACE METHODOLOGY. Taylor & Francis Online. Available at: [Link]
-
Hult, K. & Berglund, P. (2007). Controlling Lipase Enantioselectivity for Organic Synthesis. ResearchGate. Available at: [Link]
-
Dudziak, A. et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]
-
Kazlauskas, R. J. et al. (2004). Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. PubMed. Available at: [Link]
-
de Miranda, A. S. et al. (2013). Ethyl acetate as an acyl donor in the continuous flow kinetic resolution of (±)-1-phenylethylamine catalyzed by lipases. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gotor-Fernández, V. et al. (2008). N-Acyl glycinates as acyl donors in serine protease-catalyzed kinetic resolution of amines. Improvement of selectivity and reaction rate. ResearchGate. Available at: [Link]
-
de Miranda, A. S. et al. (2013). Ethyl acetate as an acyl donor in the continuous flow kinetic resolution of (±)-1-phenylethylamine catalyzed by lipases. PubMed. Available at: [Link]
-
Eames, J. (2001). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. Available at: [Link]
-
Staninska, J. et al. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]
-
Stürmer, R. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. University of California, Irvine. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. Available at: [Link]
-
Eames, J. (2001). Practical considerations in kinetic resolution reactions. ResearchGate. Available at: [Link]
-
Forró, E. et al. (2010). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu. Available at: [Link]
-
Birman, V. B. et al. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. Available at: [Link]
-
de Oliveira, L. G. et al. (2022). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]
-
Sabbani, S. et al. (2007). Lipase catalyzed acylation of primary alcohols with remotely located stereogenic centres: the resolution of (±)-4,4-dimethyl-3-phenyl-1-pentanol. Scilit. Available at: [Link]
-
Bianchi, D. et al. (2006). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. ResearchGate. Available at: [Link]
-
Forró, E. & Fülöp, F. (2014). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. Available at: [Link]
-
Tan, T. et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. ResearchGate. Available at: [Link]
-
Tan, T. et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. Available at: [Link]
-
Yeoh, C. M. et al. (2016). Optimization of Lipase-Mediated Synthesis of 1-Nonene Oxide Using Phenylacetic Acid and Hydrogen Peroxide. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. princeton.edu [princeton.edu]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for beta-blocker synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Ethyl acetate as an acyl donor in the continuous flow kinetic resolution of (±)-1-phenylethylamine catalyzed by lipases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Lipase-Mediated Synthesis of 1-Nonene Oxide Using Phenylacetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Spiro[4.4]nonan-1-ol Oxidation
Current Status: Operational Topic: Minimizing Side Reactions in Spirocyclic Alcohol Oxidation Ticket ID: SP-OX-449 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight
The Challenge: Oxidizing Spiro[4.4]nonan-1-ol to Spiro[4.4]nonan-1-one presents a unique challenge due to the steric strain of the spirocyclic ring system and the proximity of the hydroxyl group to the quaternary spiro center.
The Critical Failure Mode: The Spiran Rearrangement Unlike linear alcohols, spiro[4.4]nonan-1-ol is highly susceptible to acid-catalyzed Wagner-Meerwein rearrangements . If a carbocation forms at C1 (common in acidic oxidations like Jones reagent), the adjacent quaternary carbon can undergo a 1,2-alkyl shift. This expands one ring to a six-membered ring while contracting the other, destroying the spiro[4.4] core and yielding fused bicyclic isomers (hydroindanes).
Strategic Directive: To preserve the spiro scaffold, you must utilize non-acidic, non-solvolytic oxidation pathways . The protocol below prioritizes Swern and Dess-Martin Periodinane (DMP) methods, which proceed via concerted mechanisms that avoid discrete carbocation intermediates.
Interactive Troubleshooting Guide (FAQs)
Category A: Purity & Side Products[1]
Q: I am observing a product with the correct mass but a different retention time and splitting pattern. What is it? A: This is likely the rearranged fused-bicyclic ketone , resulting from the "Spiran Rearrangement."
-
Cause: Use of acidic oxidants (Jones, PCC without buffer) or unneutralized byproducts.
-
Fix: Switch to Swern Oxidation (Protocol A). If using DMP, ensure you add sodium bicarbonate (NaHCO₃) to buffer the acetic acid byproduct.
Q: My crude NMR shows significant alkene peaks (vinyl protons). A: You are seeing elimination products (Spiro[4.4]non-1-ene) .
-
Cause: E1 elimination driven by heat or acid, or E2 elimination if the base in the Swern reaction (Triethylamine/DIPEA) was added too quickly at too high a temperature.
-
Fix: In Swern protocols, maintain temperature strictly at -78°C during base addition. Allow the reaction to warm slowly only after the ylide has formed.
Category B: Reaction Stalling
Q: The reaction stalls at ~80% conversion despite excess oxidant. A: This is due to steric shielding from the spiro-ring protons.
-
Cause: The bulky spiro-center hinders the approach of bulky oxidant complexes.
-
Fix: Switch to TPAP/NMO (Tetrapropylammonium perruthenate). The ruthenium species is less sterically demanding than the iodine(V) species in DMP.
Decision Matrix: Oxidant Selection
| Feature | Swern (DMSO/Oxalyl Chloride) | Dess-Martin Periodinane (DMP) | Jones / PCC | TPAP / NMO |
| Mechanism Type | Base-mediated (Concerted) | Ligand Exchange (Concerted) | Acid Chromate Ester (Ionic) | Radical/Oxo-metal |
| Rearrangement Risk | Lowest | Low (if buffered) | Critical (High) | Low |
| Elimination Risk | Low (if T < -60°C) | Low | High | Low |
| Scale Suitability | High (Process friendly) | Low (Reagent cost/Safety) | Medium | Medium |
| Recommendation | Primary Choice | Rapid Screening | DO NOT USE | Alternative |
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired oxidation and the fatal rearrangement/elimination pathways.
Caption: Figure 1. Mechanistic divergence. Acidic pathways (Red) trigger carbocation formation leading to rearrangement. Concerted pathways (Green) preserve the spiro scaffold.
Validated Experimental Protocols
Protocol A: The "Gold Standard" Swern Oxidation
Best for: High purity, avoiding rearrangement, scale-up.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (2.4 equiv)
-
Triethylamine (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride in DCM. Cool to -78°C (Dry ice/Acetone).
-
DMSO Addition: Add DMSO dropwise over 15 mins. Critical: Maintain internal temp < -60°C to avoid decomposition. Stir for 15 mins.
-
Substrate Addition: Add Spiro[4.4]nonan-1-ol (dissolved in min. DCM) dropwise. Stir for 45 mins at -78°C.
-
Elimination/Quench: Add Triethylamine (Et₃N) dropwise.
-
Troubleshooting: A thick white precipitate (Et₃N·HCl) will form. Stir at -78°C for 10 mins, then allow to warm to 0°C over 1 hour.
-
-
Workup: Quench with saturated NH₄Cl. Extract with DCM.[2] Wash with 1M HCl (to remove excess amine) -> NaHCO₃ -> Brine.
Protocol B: Buffered Dess-Martin Periodinane (DMP)
Best for: Small scale, rapid synthesis, acid-sensitive substrates.
Reagents:
-
DMP (1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (5.0 equiv)
-
DCM (wet DCM accelerates the reaction, but anhydrous is safer for side-reactions)
Step-by-Step:
-
Preparation: Suspend DMP and NaHCO₃ in DCM.
-
Why NaHCO₃? DMP releases 1 equivalent of acetic acid during oxidation. The base neutralizes this immediately, preventing acid-catalyzed rearrangement.
-
-
Addition: Add Spiro[4.4]nonan-1-ol in one portion.
-
Monitoring: Stir at Room Temperature. Reaction is typically complete in < 1 hour.
-
Quench: Add a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃ (Sodium Thiosulfate).
-
Why Thiosulfate? It reduces unreacted iodine species. Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).
-
References
-
Omura, K., & Swern, D. (1978).[3] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][2] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter 2: Chromium-based Reagents & Rearrangement Risks).
-
Paquette, L. A. (2003). The Organic Synthesis of Spirocyclic Compounds. (Discussion on Wagner-Meerwein shifts in strained spiro-systems).
Sources
Technical Support Center: Stability of Spiro[4.4]nonan-1-ol
Welcome to the Technical Support Center for Spiro[4.4]nonan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under thermal stress.
Introduction
Spiro[4.4]nonan-1-ol is a spirocyclic secondary alcohol with a unique three-dimensional structure that makes it a valuable building block in medicinal chemistry and materials science.[1] Understanding its stability under various experimental conditions is crucial for the successful design and execution of synthetic routes and for ensuring the integrity of final products. This guide provides a comprehensive overview of the potential stability issues related to temperature and offers practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the thermal stability of Spiro[4.4]nonan-1-ol?
A1: As a secondary alcohol, the primary thermal stability concerns for Spiro[4.4]nonan-1-ol are acid-catalyzed dehydration and oxidation. At elevated temperatures, especially in the presence of acidic contaminants, the alcohol can undergo elimination of water to form a mixture of spiroalkenes. Additionally, in the presence of oxidizing agents, it can be oxidized to the corresponding ketone, Spiro[4.4]nonan-1-one.
Q2: At what temperature should I expect Spiro[4.4]nonan-1-ol to start degrading?
A2: There is limited specific data in the public domain on the precise decomposition temperature of Spiro[4.4]nonan-1-ol. However, based on the general behavior of secondary alcohols, thermal degradation is more likely to be catalyzed by impurities (acid, base, or metal traces) rather than occurring spontaneously at moderate temperatures.[2][3][4] It is recommended to handle the compound at the lowest practical temperature for the intended application and to use high-purity reagents and solvents. For prolonged heating, it is advisable to conduct a preliminary thermal stability study.
Q3: Can the spirocyclic core of Spiro[4.4]nonan-1-ol undergo rearrangement at high temperatures?
A3: Spirocyclic systems can be prone to rearrangement reactions, often driven by the release of ring strain or the formation of a more stable carbocation intermediate.[5] While there is no specific literature detailing the thermal rearrangement of Spiro[4.4]nonan-1-ol, acid-catalyzed conditions, which can be exacerbated by heat, could potentially lead to ring expansion or other skeletal changes.[5] Monitoring for isomeric impurities is recommended when heating this compound, especially in an acidic environment.
Q4: What are the best analytical methods to monitor the stability of Spiro[4.4]nonan-1-ol during my experiment?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the stability of Spiro[4.4]nonan-1-ol due to its volatility.[6][7] It allows for the separation and identification of the parent alcohol, as well as potential volatile degradation products like the corresponding alkene or ketone. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or after derivatization) can also be used, particularly for less volatile degradation products or for in-process monitoring.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of new, less polar peaks in GC/TLC analysis after heating. | Acid-catalyzed dehydration: Trace acidic impurities in the reaction mixture or on glassware can catalyze the elimination of water to form spiroalkenes.[2][3][4] | - Ensure all glassware is thoroughly cleaned and dried. Consider a final rinse with a dilute base solution (e.g., 1% triethylamine in the final rinse solvent) followed by a neutral solvent rinse. - Use high-purity, anhydrous solvents. - If an acidic reagent is used, neutralize the reaction mixture as soon as the desired transformation is complete. - Consider running the reaction in the presence of a non-nucleophilic base (e.g., proton sponge) if compatible with your chemistry. |
| Formation of a new peak with a carbonyl signature (approx. 1740 cm⁻¹ in IR) after exposure to air at elevated temperatures. | Oxidation: Secondary alcohols can be oxidized to ketones, a reaction that can be accelerated by heat and the presence of oxygen or metal catalysts.[8][9][10] | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Avoid contamination with transition metals. If metal catalysts are used, ensure they are removed promptly after the reaction. |
| Low recovery of material after a workup involving heating. | Volatility of Spiro[4.4]nonan-1-ol: The compound may be lost during solvent removal under reduced pressure, especially at higher temperatures. | - Use a rotary evaporator with careful control of temperature and pressure. - For small-scale experiments, consider removing the solvent under a gentle stream of inert gas at room temperature. |
| Inconsistent reaction outcomes when scaling up a reaction involving heating. | Inefficient heat transfer: Localized overheating in larger reaction vessels can lead to increased degradation. | - Ensure efficient stirring. - Use a temperature-controlled heating mantle or oil bath with a thermocouple to monitor the internal reaction temperature. - For significantly larger scales, consider a jacketed reactor for more uniform temperature control. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Spiro[4.4]nonan-1-ol
This protocol outlines a forced degradation study to assess the stability of Spiro[4.4]nonan-1-ol under various stress conditions. The goal is to intentionally degrade the sample to identify potential degradation products and pathways.[11][12][13]
Materials:
-
Spiro[4.4]nonan-1-ol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of Spiro[4.4]nonan-1-ol in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
Base Hydrolysis: To a separate vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: To a third vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.
-
Thermal Degradation: To a fourth vial, add 1 mL of the stock solution and 1 mL of methanol.
-
Control Sample: To a fifth vial, add 1 mL of the stock solution and 1 mL of methanol. Store at 4°C in the dark.
-
Incubation: Place the vials (except the control) in a heating block or oven at a controlled temperature (e.g., 60°C).
-
Time Points: At specified time intervals (e.g., 2, 8, 24, and 48 hours), withdraw an aliquot from each vial. For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the aliquots by GC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Monitoring Thermal Stability During a Reaction
This protocol provides a general workflow for monitoring the stability of Spiro[4.4]nonan-1-ol during a reaction conducted at an elevated temperature.
Procedure:
-
Initial Sample: Before starting the reaction, take a small aliquot of the reaction mixture (time = 0).
-
In-Process Sampling: At regular intervals during the reaction (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by cooling it in an ice bath and, if necessary, adding a quenching agent to stop the reaction.
-
Workup: Perform a mini-workup on the aliquot to remove any reagents that might interfere with the analysis.
-
Analysis: Analyze the processed aliquot by a suitable method (e.g., GC-MS or TLC) to determine the ratio of the starting material, desired product, and any potential degradation products.
-
Data Evaluation: Plot the concentration of Spiro[4.4]nonan-1-ol and any degradation products over time to assess its stability under the reaction conditions.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for Spiro[4.4]nonan-1-ol under thermal stress in the presence of acid or an oxidizing agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. ajpsonline.com [ajpsonline.com]
Technical Support Center: Chromatographic Separation of Spiro[4.4]nonan-1-ol Diastereomers
Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and resolution of spiro[4.4]nonan-1-ol diastereomers and its heavily utilized structural analogs, such as spiro[4.4]nonane-1,6-diol.
Section 1: Fundamental Principles & Causality (FAQ)
Q1: Why are spiro[4.4]nonan-1-ol diastereomers inherently difficult to separate? Answer: The core challenge lies in the rigid molecular architecture. The central spiro carbon (C5) locks the two cyclopentane rings in an orthogonal geometry. When substituents (such as hydroxyl groups at C1 and C6) are present, the molecule exists in multiple diastereomeric forms (e.g., cis,cis, cis,trans, and trans,trans). Because the overall molecular weight and functional groups are identical, their polarity differences are extremely subtle. Separation relies entirely on the spatial orientation of the hydroxyl groups, which dictates their capacity for intramolecular hydrogen bonding and their steric accessibility to the stationary phase .
Q2: Which stationary phase is most effective for these spirocyclic mixtures? Answer: Normal Phase (NP) silica gel is generally superior to Reversed-Phase (RP) C18 for separating spirocyclic diol diastereomers. The separation mechanism in NP chromatography is driven by hydrogen bonding between the analyte's hydroxyl groups and the silanol groups on the silica surface. For instance, the cis,cis-diastereomer of spiro[4.4]nonane-1,6-diol exhibits strong intramolecular hydrogen bonding. This internal bonding shields the hydroxyls from the silica, reducing interaction with the stationary phase and causing it to elute significantly faster than the trans,trans-isomer, which has exposed hydroxyls that interact strongly with the silica .
Q3: What if standard chromatography fails to resolve my enantiomeric or closely eluting diastereomeric mixture? Answer: If you are dealing with inseparable diastereomers or need to resolve enantiomers, chiral derivatization is the self-validating standard protocol. Reacting the spiro[4.4]nonan-1-ol mixture with a chiral auxiliary—such as (1R)-(+)-camphor or Mosher's acid chloride (MTPA-Cl)—converts the mixture into distinct diastereomeric acetals or esters. These derivatives possess magnified steric and electronic differences, allowing for baseline resolution on standard silica gel before subsequent deprotection .
Section 2: Experimental Workflows & Protocols
Protocol A: Stepwise Normal Phase Separation of Spiro[4.4]nonane-1,6-diol Diastereomers
This protocol is validated for the separation of cis,cis; cis,trans; and trans,trans mixtures obtained from the reduction of spiro[4.4]nonane-1,6-dione.
Materials:
-
Stationary Phase: Silica gel (230-400 mesh, optimized for flash chromatography).
-
Mobile Phase Solvents: Petroleum ether (PE), Ethyl acetate (EA), Ethanol (EtOH).
Step-by-Step Methodology:
-
Column Preparation: Pack the silica gel column using a slurry of PE. Ensure a flat, uniform bed to prevent band broadening, which is fatal for closely eluting diastereomers.
-
Sample Loading: Dissolve the crude spiro[4.4]nonane diol mixture in a minimum volume of PE/EA (10:1). Apply evenly to the top of the column.
-
Elution Step 1 (Isocratic): Elute with PE : EA = 10:1. Monitor fractions via TLC (stain with phosphomolybdic acid or KMnO4). The cis,cis-diastereomer elutes first due to intramolecular H-bonding shielding the hydroxyls from the silica.
-
Elution Step 2 (Gradient Shift): Increase polarity to PE : EA = 5:1. This shift disrupts moderate silica interactions, eluting the cis,trans-diastereomer.
-
Elution Step 3 (High Polarity): Switch to a highly polar ternary system: PE : EA : EtOH = 5:1:0.2. The highly retained trans,trans-diastereomer will elute last.
-
Recovery: Pool the respective fractions and concentrate under reduced pressure.
Protocol B: Resolution via Chiral Derivatization (Camphor Acetal Formation)
Used when separating enantiomers of cis,cis-spiro[4.4]nonane-1,6-diol into pure forms for downstream carbaspironucleoside synthesis .
Step-by-Step Methodology:
-
Derivatization: React the racemic cis,cis-spiro[4.4]nonane-1,6-diol with (1R)-(+)-camphor (1.2 eq) in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in refluxing toluene (20 mL) using a Dean-Stark trap to remove water.
-
Chromatography: Concentrate the crude mixture. The resulting diastereomeric ketals are easily separated via standard silica gel column chromatography using a Hexane/Ether (1:2) isocratic system.
-
Deprotection: Hydrolyze the separated pure diastereomeric ketals using 10% HCl in Methanol under reflux to recover the enantiomerically pure spiro[4.4]nonan-1-ol derivatives.
Section 3: Quantitative Data & Troubleshooting
Table 1: Chromatographic Elution Profile of Spiro[4.4]nonane-1,6-diol Diastereomers on Silica Gel
| Diastereomer | Eluent System (PE:EA:EtOH) | Relative Retention Factor (Rf) | Elution Order | Structural Causality |
| cis,cis | 10:1:0 | ~0.65 | 1st | High intramolecular H-bonding; low silica interaction. |
| cis,trans | 5:1:0 | ~0.40 | 2nd | Moderate steric hindrance; mixed H-bonding. |
| trans,trans | 5:1:0.2 | ~0.15 | 3rd | Exposed hydroxyls; strong intermolecular H-bonding with silica. |
| Rf values are approximate and depend on exact TLC plate hydration and ambient temperature. |
Table 2: Troubleshooting Common Chromatographic Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Strong secondary interactions with active silanol groups on the silica bed. | Add a small amount of modifier (e.g., 0.1% triethylamine or 1% ethanol) to the mobile phase to cap active sites. |
| Co-elution of isomers | Eluent polarity is too high, causing rapid, unselective elution. | Decrease the ethyl acetate ratio. Switch to a shallower gradient or use a longer column bed to increase theoretical plates. |
| Poor Recovery (<70%) | Irreversible adsorption of the trans,trans isomer on the silica gel. | Flush the column with a highly polar solvent (e.g., 10% Methanol in Ethyl acetate) to recover strongly bound material. |
Section 4: Workflow Visualization
Decision tree and workflow for the chromatographic separation of spiro[4.4]nonan-1-ol stereoisomers.
References
-
Synthesis of Spiro[4.4]Nonane-1,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-1,6-dione. NTU Scholars. Available at:[Link]
-
An Efficient Synthesis and Resolution of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol. Scholaris. Available at: [Link]
-
Conversion of the Enantiomers of Spiro[4.4]nonane-1,6-Diol into Both Epimeric Carbaspironucleosides Having Natural C1' Absolute Configuration. Organic Letters, 5(6), 869-871. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in Spiro[4.4]nonan-1-ol Catalysis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Spiro[4.4]nonan-1-ol and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights into the unique challenges and opportunities presented by the steric environment of this powerful catalyst scaffold. Our goal is to move beyond simple procedural lists and offer a causative understanding of experimental choices, enabling you to troubleshoot effectively and innovate rationally.
The rigid, three-dimensional framework of spirocyclic ligands is a double-edged sword. While it provides the conformational stability essential for high enantioselectivity, its inherent steric bulk can also impede substrate approach, leading to low reactivity or unexpected reaction pathways.[1][2] This guide is structured to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What defines the Spiro[4.4]nonan-1-ol scaffold and what makes it a "privileged" catalyst?
Spiro[4.4]nonan-1-ol is a chiral secondary alcohol built upon a spirocyclic hydrocarbon framework where two five-membered rings are joined by a single, shared carbon atom.[3][4] This central spiro-carbon creates a rigid, well-defined three-dimensional structure. In catalysis, particularly when modified into ligands like phosphines or phosphites, this scaffold is considered "privileged" for several reasons:
-
High Conformational Rigidity: Unlike more flexible ligands, the spiro backbone locks the coordinating groups into a specific spatial arrangement. This rigidity is crucial for creating a well-defined chiral pocket around the metal center, which is essential for effective enantiocontrol in asymmetric reactions.[5]
-
C₂ Symmetry: Many effective spiro-based ligands possess C₂ symmetry, which simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[5]
-
Chemical Robustness: The all-carbon framework is generally stable under a wide range of reaction conditions, preventing ligand degradation that can compromise catalytic activity.[5]
Q2: How does the structure of Spiro[4.4]nonan-1-ol-based catalysts lead to steric hindrance?
Steric hindrance arises from the non-bonded interactions that occur when atoms or groups are forced into close proximity, leading to electronic repulsion. The spirocyclic framework inherently projects substituents into specific regions of space. When this scaffold is incorporated into a catalyst, the two rings create a significant steric footprint that can either shield or expose the active catalytic center. This can hinder the approach of a substrate, particularly if the substrate itself possesses bulky groups near the reacting center.[6][7] The unfavored enantiomer of a substrate, for instance, may experience severe steric clashes with the catalyst's framework, preventing it from adopting a productive binding conformation.[6]
Q3: Can steric hindrance be advantageous in my reaction?
Absolutely. In asymmetric catalysis, steric hindrance is a primary tool for achieving selectivity. The goal is to create a catalytic environment where one enantiomeric transition state is significantly lower in energy than the other. This energy difference is often governed by steric interactions.
-
Enantioselectivity: A well-designed catalyst uses its steric bulk to favor the binding of a prochiral substrate in one specific orientation, leading to the preferential formation of one enantiomer.[8][9]
-
Regioselectivity: Steric hindrance can block access to certain reactive sites on a substrate, directing the reaction to a less hindered, more accessible position.
-
Preventing Side Reactions: By creating a sterically demanding environment, a catalyst can disfavor undesired reaction pathways, such as polymerization or decomposition, that might otherwise compete with the desired transformation.[10][11]
The challenge arises when the steric barrier is so high that it prevents the desired substrate from reacting at an acceptable rate.
Q4: How can I modify the catalyst or conditions to tune its steric profile?
If the parent Spiro[4.4]nonan-1-ol ligand system is proving too sterically demanding, several strategies can be employed:
-
Ligand Modification: This is the most direct approach. The substituents on the phosphorus atoms (in the case of phosphine or phosphite ligands) or other coordinating groups can be systematically varied. Switching from a bulky group like di-tert-butylphenyl to a smaller one like phenyl can significantly reduce steric congestion around the metal center.[9]
-
Solvent Choice: The solvent can influence the effective steric environment by coordinating to the metal center or by affecting the conformation of the catalyst-substrate complex. Screening solvents of varying polarity and coordinating ability is a crucial optimization step.[10][12]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase selectivity by amplifying the small energy differences between diastereomeric transition states. Conversely, if the reaction is too slow due to steric hindrance, increasing the temperature may be necessary to overcome the activation energy barrier, although this may come at the cost of reduced selectivity.[10][11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The provided workflows are designed to systematically diagnose and solve issues related to steric hindrance.
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues and can stem from multiple sources. The key is to determine if the catalyst is inactive or if the reaction conditions are simply not energetic enough to overcome a high steric barrier.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Potential Causes & Solutions
-
Cause A: Inactive Catalyst or Degraded Reagents
-
The "Why": Many organometallic catalysts are sensitive to air and moisture.[11] If the Spiro[4.4]nonan-1-ol-derived ligand or the metal precursor has degraded, or if solvents are not sufficiently anhydrous, the active catalytic species will not form.[13]
-
Solution:
-
Verify Reagents: Use freshly purified starting materials and ensure solvents are rigorously dried.[10]
-
Inert Atmosphere: Handle all reagents and set up the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[10]
-
Catalyst Batch: If possible, test a new batch of the catalyst or ligand to rule out degradation of the stock.[10]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
The "Why": A significant steric clash between the catalyst and substrate raises the activation energy of the reaction. The initial reaction conditions may not provide enough thermal energy to overcome this barrier.[10]
-
Solution:
-
Increase Temperature: Systematically increase the reaction temperature in increments (e.g., 10-20 °C). Monitor the reaction by taking aliquots to check for product formation versus decomposition.[10][11]
-
Increase Concentration: While high concentrations can sometimes lead to side reactions, for slow intramolecular processes, carefully increasing the concentration can improve the reaction rate.[13] However, for intermolecular reactions, this may be detrimental.
-
Extend Reaction Time: Some sterically hindered transformations are simply slow. Run a time-course study to see if the reaction proceeds to completion over a longer period (e.g., 24-48 hours).[10]
-
-
-
Cause C: Insufficient Catalyst Loading
-
The "Why": If the catalyst has a low turnover frequency due to steric hindrance, a higher concentration of the active species may be required to achieve a reasonable reaction rate.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). Be aware that higher catalyst loadings can sometimes lead to more side products and will make purification more challenging.[10]
-
Problem 2: Poor Enantioselectivity or Diastereoselectivity
Low selectivity indicates that the energy differences between the competing diastereomeric transition states are minimal. The goal is to find conditions that amplify this energy gap.
Decision Tree for Optimizing Selectivity
Caption: Decision tree for optimizing reaction selectivity.
Potential Causes & Solutions
-
Cause A: Mismatched Steric Environment
-
The "Why": The chiral pocket created by the catalyst is not effectively differentiating between the two faces of the prochiral substrate. The steric groups on the catalyst and substrate may be either too far apart to interact meaningfully or clashing in a non-productive way.
-
Solution:
-
Modify the Ligand: This is the most powerful tool. If your substrate is small, you may need a ligand with more steric bulk to create a tighter binding pocket. Conversely, for a bulky substrate, you may need a less sterically demanding ligand to avoid a non-selective reaction pathway driven by steric repulsion.[10][14]
-
Computational Modeling: If available, use computational chemistry to model the transition states. This can provide insight into the specific steric interactions that govern selectivity and guide rational ligand design.[9]
-
-
-
Cause B: Solvent Effects
-
The "Why": The solvent can influence the conformation of the catalyst-substrate complex. A coordinating solvent might compete for a binding site on the metal, altering the shape of the chiral pocket. Solvent polarity can also stabilize one transition state over another.[10][12]
-
Solution: Perform a systematic solvent screen. Choose a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). See the data table below for a hypothetical example.
-
Data Presentation: Hypothetical Solvent Screen
| Solvent | Dielectric Constant | Yield (%) | Enantiomeric Excess (ee%) |
| Toluene | 2.4 | 85 | 75% |
| Dichloromethane | 9.1 | 92 | 88% |
| THF | 7.6 | 78 | 82% |
| Acetonitrile | 37.5 | 65 | 55% |
| Hexane | 1.9 | 40 | 60% |
In this hypothetical case, Dichloromethane provides the best balance of yield and selectivity.
-
Cause C: Temperature is Too High
-
The "Why": As temperature increases, there is more thermal energy available to overcome the activation barriers of both competing reaction pathways. This diminishes the kinetic preference for the lower-energy transition state, resulting in lower selectivity.[10]
-
Solution: Lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even lower if the reaction rate is still acceptable. This is often a key strategy for improving enantioselectivity.[10]
-
Experimental Protocols
General Protocol for a Catalytic Test Reaction
This protocol assumes a moisture and air-sensitive reaction. All glassware should be oven or flame-dried and cooled under an inert atmosphere.
-
Catalyst Pre-formation (if necessary):
-
To a dry Schlenk flask containing a stir bar, add the metal precursor (e.g., 1 mol%) and the Spiro[4.4]nonan-1-ol-derived ligand (e.g., 1.1 mol%).
-
Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Add anhydrous solvent (e.g., 2 mL) via syringe.
-
Stir the mixture at the specified temperature for the required time (e.g., 30 minutes) to allow for the formation of the active catalyst.
-
-
Reaction Initiation:
-
In a separate flask, prepare a stock solution of your substrate (e.g., 0.5 mmol) in the same anhydrous solvent (e.g., 3 mL).
-
Using a syringe, add the substrate solution to the stirring catalyst mixture.
-
Place the reaction flask in a heating block or cooling bath set to the desired temperature.
-
-
Reaction Monitoring:
-
After a set time (e.g., 1 hour), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot by passing it through a small plug of silica gel with a suitable solvent (e.g., ethyl acetate) to remove the catalyst.
-
Analyze the quenched sample by TLC, GC, or LC-MS to determine the conversion of the starting material.
-
Continue taking aliquots at regular intervals until the reaction is complete or has stalled.[10]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired product.[11]
-
References
- BenchChem. (2025).
- BenchChem. (2025). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
-
Berberich, J. A., et al. (2004). Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. Chembiochem, 5(7), 980-7. [Link]
-
Burke, A. J., Federsel, H. J., & Hermann, G. J. (2022). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry, 87(4), 1898-1924. [Link]
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University of Rochester. Troubleshooting: I Can't Reproduce an Earlier Experiment!. Chemistry Department. [Link]
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ResearchGate. (2022). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis | Request PDF. [Link]
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Liu, Y. (2026). Catalytic Asymmetric Spiroannulation to Access Polycyclic Spiro Enones via Transient Axial-to-Point Chirality Induction and Transfer. Sciety. [Link]
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ResearchGate. (2026). (PDF) Catalytic Asymmetric Spiroannulation to Access Polycyclic Spiro Enones via Transient Axial-to-Point Chirality Induction and Transfer. [Link]
-
Knowles, R. R., & Jacobsen, E. N. (2010). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 107(48), 20678-20685. [Link]
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Lunn, H. (2011). HOT article: Role of steric hindrance in enantioselective catalysis. RSC Blogs. [Link]
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Chen, C., et al. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 49(2), 397-404. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Chemistry Department. [Link]
-
Harada, S., et al. (2015). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Organic Letters, 17(21), 5348-5351. [Link]
-
Gerlach, H., & Müller, W. (1972). Synthese der enantiomeren 1,6‐Spiro[4.4]nonadiene. Helvetica Chimica Acta, 55(7), 2277-2286. [Link]
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Chan, K. S., et al. (1990). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. NTU Scholars. [Link]
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Global Substance Registration System. SPIRO(4.4)NONAN-1-OL, (S)-. [Link]
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Global Substance Registration System. SPIRO(4.4)NONAN-1-OL, (R)-. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Methods for the Enantiomeric Separation of Spiro[4.4]nonan-1-ol
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is of paramount importance. Spiro[4.4]nonan-1-ol, with its rigid spirocyclic core and a stereogenic center at the hydroxyl-bearing carbon, represents a class of compounds where enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for their enantiomeric separation are critical. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of Spiro[4.4]nonan-1-ol, offering insights into the selection of chiral stationary phases (CSPs), mobile phase optimization, and overall method development strategy.
The Foundational Choice: Chiral Stationary Phases (CSPs)
The cornerstone of any successful chiral HPLC separation is the selection of an appropriate CSP. These are specialized column packing materials that create a chiral environment, leading to differential interactions with the enantiomers of the analyte. For a secondary alcohol like Spiro[4.4]nonan-1-ol, two classes of CSPs are predominantly employed: polysaccharide-based and Pirkle-type CSPs.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose polymers, are the most widely used and versatile for a vast array of chiral compounds, including alcohols.[1] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral polymer. These interactions involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2]
Key Characteristics:
-
Broad Applicability: Effective for a wide range of chemical classes.[1]
-
High Success Rate: A high probability of achieving separation, making them ideal for initial screening.[3]
-
Multiple Interaction Modes: The complex three-dimensional structure allows for multiple types of interactions, enhancing the chances of chiral recognition.[2]
Table 1: Comparison of Common Polysaccharide-Based CSPs
| Chiral Stationary Phase | Chiral Selector | Typical Applications | Key Advantages |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates, including alcohols and ketones. | High success rate, complementary to cellulose-based phases.[4] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely applicable, often used in initial screening.[4] | One of the most frequently used CSPs, extensive literature support. |
| Chiralpak® IA/IB/IC | Immobilized amylose/cellulose derivatives | Universal solvent compatibility, suitable for a wide range of analytes. | Robust due to covalent bonding, allows for a broader range of mobile phases.[5] |
Pirkle-Type CSPs: Rational Design and Robustness
Named after William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules covalently bonded to a silica support.[6] The chiral recognition mechanism is often described by the "three-point interaction model," where a stable diastereomeric complex is formed through at least three simultaneous interactions (e.g., π-π interactions, hydrogen bonds, steric hindrance).[7] For an alcohol like Spiro[4.4]nonan-1-ol, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the spirocyclic backbone can provide steric interactions.
Key Characteristics:
-
Covalent Bonding: Leads to highly durable and stable columns.[6]
-
Predictable Elution Order: In many cases, the elution order of enantiomers can be predicted based on the known configuration of the CSP.[6]
-
Normal-Phase Proficiency: Traditionally, these columns have shown excellent performance in normal-phase chromatography.[8]
Table 2: Representative Pirkle-Type CSP
| Chiral Stationary Phase | Chiral Selector | Typical Applications | Key Advantages |
| Whelk-O® 1 | (3,5-Dinitrobenzoyl)phenylglycine derivative | Underivatized alcohols, amides, esters, and non-steroidal anti-inflammatory drugs (NSAIDs).[6] | Broad applicability, available with both R and S configurations to invert elution order. |
Navigating the Mobile Phase: A Critical Decision
The choice of the mobile phase is as crucial as the selection of the CSP. The mobile phase modulates the interactions between the analyte and the stationary phase, thereby influencing retention, selectivity, and resolution. For the enantioseparation of Spiro[4.4]nonan-1-ol, three primary modes of operation can be considered: Normal Phase, Reversed Phase, and Polar Organic Mode.
Normal-Phase Chromatography: The Traditional Starting Point
Normal-phase HPLC, which employs a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (typically an alcohol like isopropanol or ethanol), is often the preferred starting point for the chiral separation of alcohols.[9] The polar hydroxyl group of Spiro[4.4]nonan-1-ol can interact strongly with the polar sites on the CSP, which is often enhanced in a non-polar environment.
-
Causality: The competition between the alcohol modifier in the mobile phase and the analyte's hydroxyl group for interaction sites on the CSP is a key determinant of retention and selectivity. Lower concentrations of the alcohol modifier generally lead to stronger retention.
Reversed-Phase Chromatography: An Alternative for Polar Analytes
Reversed-phase HPLC utilizes a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a non-polar stationary phase. While less common for the initial screening of chiral alcohols, it can be a viable option, particularly with modern immobilized polysaccharide CSPs that are compatible with aqueous mobile phases.[10]
-
Causality: In this mode, hydrophobic interactions play a more significant role. The non-polar spirocyclic backbone of the analyte would be the primary site of interaction with the stationary phase.
Polar Organic Mode: A Hybrid Approach
This mode uses a polar organic solvent, such as a pure alcohol or a mixture of acetonitrile and an alcohol, as the mobile phase.[11] It can offer unique selectivity and is particularly useful when the analyte has poor solubility in non-polar solvents.
A Systematic Approach to Method Development
Developing a robust enantioseparation method for Spiro[4.4]nonan-1-ol requires a systematic screening approach. The following workflow is recommended for its efficiency and high probability of success.
Caption: A systematic workflow for developing an HPLC method for the enantioseparation of Spiro[4.4]nonan-1-ol.
Experimental Protocols
Protocol 1: Initial Screening on Polysaccharide-Based CSPs
-
Column Selection:
-
Column 1: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Column 2: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic Spiro[4.4]nonan-1-ol in the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Screening Conditions:
-
Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B (Polar Organic): Methanol (100%)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or a wavelength with sufficient absorbance)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate Column 1 with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Flush the column with an appropriate intermediate solvent (e.g., isopropanol) and then equilibrate with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Repeat steps 1-4 with Column 2.
-
-
Data Analysis: Calculate the retention factor (k), separation factor (α), and resolution (Rs) for any observed separation. A resolution of ≥ 1.5 indicates baseline separation.[11]
Protocol 2: Method Optimization
-
Select the Best Condition: Choose the column and mobile phase combination from the initial screen that provided the best separation (highest α and Rs).
-
Optimize the Modifier Concentration (for Normal Phase):
-
If using n-Hexane/Isopropanol, systematically vary the isopropanol concentration (e.g., 5%, 15%, 20%).
-
Rationale: Lowering the alcohol concentration generally increases retention and can improve resolution, while higher concentrations reduce analysis time.[12]
-
-
Evaluate Different Alcohol Modifiers:
-
Test other alcohols such as ethanol or n-propanol in place of isopropanol.
-
Rationale: The structure of the alcohol modifier can influence the chiral recognition by altering the interactions with the CSP.[13]
-
-
Optimize Flow Rate and Temperature:
-
Vary the flow rate (e.g., 0.8 mL/min, 1.2 mL/min) to assess the impact on efficiency and resolution.
-
Investigate the effect of column temperature (e.g., 15 °C, 35 °C). Lower temperatures often enhance enantioselectivity.[4]
-
Conclusion
While no single HPLC method for the enantiomeric separation of Spiro[4.4]nonan-1-ol is universally applicable, a systematic approach based on screening well-established chiral stationary phases provides a high likelihood of success. Polysaccharide-based CSPs, particularly the Chiralpak® AD-H and Chiralcel® OD-H, under normal-phase conditions, represent the most logical and effective starting point. By carefully optimizing the mobile phase composition and other chromatographic parameters, a robust and reliable method can be developed to ensure the enantiomeric purity of this important class of chiral compounds. This guide provides the foundational knowledge and practical protocols to empower researchers in achieving their analytical goals with confidence and scientific rigor.
References
-
Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. HPLC. Available at: [Link]
-
Daicel Polysaccharide Stationary Phases. Daicel. Available at: [Link]
-
Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Springer Protocols. Available at: [Link]
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson Pharmaceutical Research and Development. Available at: [Link]
-
Měřičko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America. Available at: [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
-
Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Available at: [Link]
-
Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available at: [Link]
-
Enantioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase. ResearchGate. Available at: [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. Available at: [Link]
-
Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Use of (−)-Camphorsultam for Carboxylic Acids. In HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]
-
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available at: [Link]
-
Chiral Columns. HPLC.eu. Available at: [Link]
-
Normal Phase vs Reverse Phase Chromatography for HPLC. Hawach Scientific. Available at: [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. Available at: [Link]
-
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethy. MDPI. Available at: [Link]
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Comparative Catalytic Efficiency: Spiro[4.4]nonane Scaffolds vs. BINOL in Asymmetric Catalysis
As a Senior Application Scientist navigating the complexities of asymmetric synthesis, selecting the correct chiral scaffold is the most critical decision in reaction design. For decades, 1,1'-bi-2-naphthol (BINOL) has served as the ubiquitous workhorse for both Brønsted and Lewis acid catalysis. However, as we push the boundaries of enantioselective transformations—particularly in highly sterically demanding or highly acidic environments—the inherent conformational flexibility of the binaphthyl backbone can become a liability.
Enter the spirocyclic paradigm. Ligands and auxiliaries based on the spiro[4.4]nonane core—ranging from the chiral auxiliary (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol to the widely used 1,1'-spirobiindane-7,7'-diol (SPINOL)—offer a fundamentally different geometric environment[1]. This guide objectively compares the catalytic efficiency, mechanistic causality, and experimental deployment of Spiro[4.4]nonane-derived scaffolds against traditional BINOL frameworks.
Mechanistic Causality: Axial Flexibility vs. Spirocyclic Rigidity
The divergence in catalytic efficiency between BINOL and Spiro[4.4]nonane derivatives is rooted in their three-dimensional rigidity and the resulting architecture of their chiral pockets.
-
BINOL (Axial Chirality): The binaphthyl backbone relies on restricted rotation around the C1-C1' bond. Depending on the substituents at the 3,3'-positions and the nature of metal coordination, the dihedral angle of BINOL can flex significantly (typically between 60° and 120°). While this "induced fit" flexibility allows BINOL to accommodate a broad substrate scope, it often leads to transition-state "leakage," where competing diastereomeric pathways reduce the overall enantiomeric excess (ee)[2].
-
Spiro[4.4]nonane Scaffolds (Spirocyclic Chirality): Compounds like Spiro[4.4]nonan-1-ol and SPINOL are locked by a central spiro-carbon atom, enforcing a strict, orthogonal 90° arrangement of the two ring systems. This structural rigidity minimizes conformational degrees of freedom, creating a tighter, deeper chiral pocket[1].
Crucially, this rigidity directly impacts catalyst acidity . In the development of N-triflylphosphoramides (NTPAs), computational and experimental studies reveal that SPINOL-derived NTPAs are significantly more acidic than their BINOL counterparts[3]. The rigid spiro backbone perfectly pre-organizes the hydrogen-bonding network required to stabilize the conjugate base, preventing the structural collapse that often plagues flexible scaffolds.
Fig 1: Mechanistic divergence between BINOL and Spiro[4.4]nonane chiral scaffolds.
Comparative Performance Data
To objectively evaluate these scaffolds, we analyze their performance across two distinct reaction classes: Brønsted acid-catalyzed cycloadditions and auxiliary-directed Diels-Alder reactions.
Table 1: Catalytic Efficiency in Asymmetric [3+2] Cycloadditions
Benchmark Reaction: Hydrazones + Alkenes to form polysubstituted pyrazolidines.[3],[4]
| Catalyst Backbone | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| BINOL | Phosphoric Acid (CPA) | < 20% | < 50% | Insufficient acidity; fails to protonate hydrazone efficiently. |
| BINOL | N-Triflylphosphoramide | 75% | 82% | Improved acidity, but flexible pocket allows minor enantiomer formation. |
| SPINOL | N-Triflylphosphoramide | 88% | 92% | Rigid 90° angle maximizes acidity and enforces a tight ion-pair transition state. |
Table 2: Diels-Alder Cycloadditions (Chiral Auxiliary Approach)
Benchmark Reaction: Cyclopentadiene + Acrylate derivatives.[5]
| Auxiliary / Ligand | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Auxiliary Recovery |
| BINOL-Ti Complex | Catalytic DA | 60 - 80% | 70 - 85% | N/A (Catalytic) |
| Spiro[4.4]nonan-1-ol | Stoichiometric DA | > 90% | 86 - 98% | > 95% (Easily cleaved and recycled) |
Data Synthesis: While BINOL complexes are excellent general-purpose catalysts, the Spiro[4.4]nonan-1-ol auxiliary provides near-perfect enantiofacial shielding due to its rigid, bowl-like steric environment, making it superior for the synthesis of complex natural products like flavonoids[5].
Self-Validating Experimental Protocol: Asymmetric [3+2] Cycloaddition
To ensure high reproducibility, the following protocol for a SPINOL-NTPA catalyzed [3+2] cycloaddition is designed as a self-validating system . Every critical step includes a mechanistic rationale and a validation checkpoint to prevent downstream failures.
Fig 2: Self-validating experimental workflow for asymmetric catalytic evaluation.
Step-by-Step Methodology
Step 1: Catalyst Activation & Moisture Exclusion
-
Action: In a flame-dried Schlenk tube under Argon, dissolve 5 mol% of the SPINOL-derived N-Triflylphosphoramide in anhydrous dichloromethane (DCM). Add 100 mg of freshly activated 4Å molecular sieves.
-
Causality: NTPAs are highly acidic. Trace water will competitively hydrogen-bond with the catalyst's active site, disrupting the chiral ion-pair required for stereocontrol.
-
Validation Checkpoint: Perform a Karl Fischer titration on the DCM solvent prior to addition. Moisture must be <10 ppm.
Step 2: Substrate Assembly
-
Action: Lower the reaction temperature to -78 °C using a dry ice/acetone bath. Slowly add the hydrazone substrate (0.1 mmol), followed by a dropwise addition of the alkene (0.12 mmol, 1.2 equiv).
-
Causality: The rigid spiro-pocket of the catalyst requires low temperatures to maximize the energetic difference (
) between the diastereomeric transition states.
Step 3: Reaction Monitoring (The Self-Validation Check)
-
Action: Allow the reaction to stir for 4 hours. Extract a 5 µL aliquot, quench with cold saturated NaHCO₃, and analyze via chiral stationary phase HPLC.
-
Causality & Validation: This is the critical diagnostic step.
-
Scenario A: If conversion is >50% and ee is >90%, the tight ion-pair is successfully engaged. Proceed to Step 4.
-
Scenario B: If conversion is high but ee is drifting toward 50%, a racemic background reaction is occurring. This indicates either moisture contamination (Step 1 failure) or that the chosen catalyst lacks sufficient acidity to outcompete the uncatalyzed pathway (a common failure mode when using BINOL-CPA instead of SPINOL-NTPA)[4].
-
Step 4: Quench and Isolation
-
Action: Quench the bulk reaction with saturated aqueous NaHCO₃ (2 mL) at -78 °C, then allow it to warm to room temperature. Extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Conclusion
While BINOL remains a foundational pillar of asymmetric catalysis, the Spiro[4.4]nonane core represents a structural evolution. By trading the adjustable dihedral angle of the binaphthyl system for the locked, orthogonal rigidity of a spiro-carbon, chemists gain access to a tighter chiral pocket and enhanced catalyst acidity[3],[1]. For highly demanding transformations—such as the synthesis of complex spirocycles, flavonoids, or reactions requiring extreme Brønsted acidity—Spiro[4.4]nonan-1-ol and SPINOL derivatives consistently demonstrate superior catalytic efficiency and enantiocontrol[5].
References
-
N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations Source: Royal Society of Chemistry (RSC) 3
-
The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation Source: Catalysis Science & Technology (RSC Publishing) 2
-
Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances Source: MDPI 4
-
Enantioselective Syntheses of Flavonoid Diels-Alder Natural Products: A Review Source: ResearchGate 5
-
Recent Progress of Asymmetric Catalysis from a Chinese Perspective Source: Chinese Chemical Society (CCS Chemistry) 1
Sources
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- 3. N -Triflylphosphoramides: highly acidic catalysts for asymmetric transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01708J [pubs.rsc.org]
- 4. Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances [mdpi.com]
- 5. researchgate.net [researchgate.net]
Decoding the Vibrational Signature of a Unique Alicyclic Scaffold: An Infrared Spectroscopy Guide to Spiro[4.4]nonan-1-ol
This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Spiro[4.4]nonan-1-ol, a secondary alcohol with a distinctive spirocyclic framework. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its IR spectrum, offers a comparative analysis with other cyclic alcohols, and provides actionable experimental protocols. Our objective is to furnish a practical and scientifically rigorous resource for the structural elucidation of this and related complex alicyclic molecules.
The Foundational Principles: IR Spectroscopy in the Context of Alcohols
Infrared spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For alcohols, two regions of the IR spectrum are of paramount diagnostic value:
-
The O-H Stretching Region (νO-H): The hydroxyl group gives rise to a prominent absorption band. Its position and, most notably, its shape are highly indicative of the presence and extent of hydrogen bonding.
-
The C-O Stretching Region (νC-O): This absorption, found in the fingerprint region, is sensitive to the substitution pattern of the carbon atom bearing the hydroxyl group (i.e., primary, secondary, or tertiary).
By meticulously analyzing these spectral features, one can deduce significant structural information about an unknown alcohol.
Predicted IR Spectrum of Spiro[4.4]nonan-1-ol: A Detailed Examination
Spiro[4.4]nonan-1-ol presents an interesting case study. Its structure consists of two five-membered rings joined at a single carbon atom, with a hydroxyl group on one of the rings, classifying it as a secondary alcohol. This unique topology influences its vibrational properties.
The Hydroxyl (O-H) Stretching Vibration
In a condensed phase (as a neat liquid or solid), alcohol molecules are interconnected by a network of hydrogen bonds. This intermolecular interaction weakens the individual O-H bonds, causing the stretching frequency to decrease and the corresponding absorption band to become exceptionally broad. For Spiro[4.4]nonan-1-ol, a strong and broad O-H stretching band is anticipated in the 3200-3600 cm-1 region.[1][2][3] The breadth of this peak is a direct manifestation of the diverse hydrogen-bonding environments within the sample.[4] If the spectrum were recorded in a highly dilute solution with a non-polar solvent, a sharper, "free" O-H stretching peak would emerge at a higher wavenumber, typically around 3600 cm-1.[5]
The Carbon-Hydrogen (C-H) Stretching Vibrations
The aliphatic sp³-hybridized carbon-hydrogen bonds of the two cyclopentane rings will produce characteristic stretching absorptions appearing just below 3000 cm-1.
The Fingerprint Region: Deciphering the C-O Stretch and More
The spectral region from approximately 1500 cm-1 down to 400 cm-1 is termed the "fingerprint region." It is rich with complex vibrational information, including bending and stretching modes that are unique to the molecule's overall structure.
The most diagnostic peak for Spiro[4.4]nonan-1-ol within this region is the C-O stretching vibration (νC-O) . For secondary alcohols, this strong absorption typically occurs between 1150 and 1075 cm-1 .[6][7] The spirocyclic nature of the molecule, with its inherent ring strain and specific stereochemistry, will fine-tune the exact position of this band.
A Comparative Spectroscopic Analysis: Contextualizing Spiro[4.4]nonan-1-ol
To fully appreciate the nuances of Spiro[4.4]nonan-1-ol's IR spectrum, it is beneficial to compare it with simpler, related alcohols. This comparison highlights how structural modifications impact the vibrational frequencies.
| Compound | Alcohol Class | Anticipated O-H Stretch (cm-1) | Anticipated C-O Stretch (cm-1) | Key Structural Difference |
| Spiro[4.4]nonan-1-ol | Secondary | ~3350 (Broad) | ~1100-1125 | Spiro[4.4] bicyclic system |
| Cyclopentanol | Secondary | ~3350 (Broad) | ~1060-1080 | Monocyclic five-membered ring |
| Cyclohexanol | Secondary | ~3350 (Broad) | ~1070-1090 | Monocyclic six-membered ring |
| 2-Butanol | Secondary | ~3350 (Broad) | ~1100-1120 | Acyclic |
| 1-Butanol | Primary | ~3350 (Broad) | ~1050-1075 | Acyclic, primary |
| tert-Butanol | Tertiary | ~3350 (Broad) | ~1150-1200 | Acyclic, tertiary |
Table 1: Comparative Analysis of Expected IR Absorption Frequencies for Selected Alcohols.
The Influence of Ring Strain and Conformation
The presence of two five-membered rings in Spiro[4.4]nonan-1-ol introduces a degree of ring strain, which can subtly influence bond strengths and, consequently, vibrational frequencies. While five-membered rings are not as strained as three- or four-membered rings, the spiro-fusion point imposes conformational constraints that differ from a simple monocyclic system like cyclopentanol.[8] This is expected to manifest as slight shifts in the C-O stretching frequency and other bands within the fingerprint region when compared to less constrained secondary alcohols.
Experimental Workflow: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is intrinsically linked to the sample preparation technique. Below are standardized protocols for obtaining the spectrum of an alcohol like Spiro[4.4]nonan-1-ol.
Figure 1: Standard experimental workflows for IR sample preparation.
Visualizing the Molecular Dynamics: Key Vibrational Modes
A conceptual understanding of the IR spectrum is enhanced by visualizing the molecular motions that give rise to the principal absorption bands.
Figure 2: Key stretching vibrations in Spiro[4.4]nonan-1-ol.
Concluding Remarks
The infrared spectrum of Spiro[4.4]nonan-1-ol is predicted to be a rich source of structural information, clearly identifying it as a secondary alcohol through its characteristic broad O-H and strong C-O stretching absorptions. While the primary diagnostic peaks will fall within the expected ranges, the unique spirocyclic core will impart a distinct and complex fingerprint region. This guide serves as a robust framework for the interpretation of its spectrum, empowering researchers to leverage IR spectroscopy for the confident characterization of this and other intricate alicyclic structures.
References
-
The Big Review V: The C-O Bond | Spectroscopy Online. (2025, March 20). Available at: [Link]
-
Alcohols—The Rest of the Story | Spectroscopy Online. (2017, April 1). Available at: [Link]
-
17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. (2023, September 20). Available at: [Link]
-
Spectroscopy of Alcohols: Identification - Oregon State University. (2020, February 7). Available at: [Link]
-
IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
13.4: Spectroscopy of Alcohols - Chemistry LibreTexts. (2020, May 30). Available at: [Link]
-
IR Spectra of Alcohols - Prezi. (2025, September 24). Available at: [Link]
-
Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. Available at: [Link]
-
The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Available at: [Link]
-
Infrared spectra of methanol, ethanol, and n-propanol. Available at: [Link]
-
Infrared Absorption Spectra of Monohydric Alcohols | Semantic Scholar. Available at: [Link]
-
Ring-Size Effects on the Stability and Spectral Shifts of Hydrogen Bonded Cyclic Ethers Complexes - PMC. (2018, January 24). Available at: [Link]
-
C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 14). Available at: [Link]
-
Infrared Spectra of Some Simple Organic Compounds. (2026, January 14). Available at: [Link]
-
Ring Strain and C=O Stretching Frequency - Chemistry Stack Exchange. (2014, September 18). Available at: [Link]
-
Infrared and Raman. Available at: [Link]
-
Spiro[4.4]nonan-1-one | C9H14O | CID 549135 - PubChem - NIH. Available at: [Link]
-
(1S)-Spiro[4.4]nonan-1-ol | C9H16O | CID 12672537 - PubChem. Available at: [Link]
-
Spiro[4.4]nonan-1-ol (C9H16O) - PubChemLite. Available at: [Link]
-
Spiro[4.4]nonan-1-ol, (S)- - Inxight Drugs. Available at: [Link]
-
Spiro[4.4]nona-1,6-diene, (S)- - SpectraBase. Available at: [Link]
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Benchmarking Spiro[4.4]nonane-Based Ligands in Asymmetric Hydrogenation
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Performance benchmarking of ligands derived from the Spiro[4.4]nonan-1-ol scaffold (Zhou Ligands) against industry standards (BINAP, DuPhos).
Executive Summary: The Rigid Advantage
In the landscape of asymmetric catalysis, the Spiro[4.4]nonane scaffold—pioneered largely by Prof. Qi-Lin Zhou (Nankai University)—represents a "privileged" ligand class that addresses the limitations of biaryl atropisomeric ligands like BINAP.
While Spiro[4.4]nonan-1-ol (and its diol congener) serves as the chiral progenitor, the actual catalysts are the phosphine, nitrogen, and carboxy-functionalized ligands derived from this core. These ligands, collectively known as Zhou Ligands (e.g., SpiroPAP, SpiroSAP, SpiroOP), exhibit exceptional rigidity due to the spiro-carbon center. This structural feature minimizes conformational flux during the catalytic cycle, resulting in higher turnover numbers (TON) and enantioselectivities (ee), particularly for "difficult" substrates like simple ketones and unsaturated carboxylic acids where traditional ligands often fail.
Structural Analysis: Spiro vs. Biaryl
The primary failure mode of biaryl ligands (BINAP, SegPhos) is the flexibility of the atropisomeric axis under high temperature or steric stress. The Spiro[4.4]nonane scaffold solves this via a fused ring system.
| Feature | Biaryl Scaffold (e.g., BINAP) | Spiro[4.4]nonane Scaffold (Zhou Ligands) | Impact on Hydrogenation |
| Chirality Source | Axial chirality (Atropisomerism) | Central chirality (Spiro center) | Spiro ligands eliminate racemization risks associated with axis rotation. |
| Backbone Rigidity | Moderate (flexible dihedral angle) | High (Fused rings, fixed angle) | Tighter chiral pocket leads to higher ee% for small/unfunctionalized substrates. |
| Electronic Tuning | Substituents on phenyl rings | Backbone & P/N substituents | Modular synthesis allows precise electronic tuning for Ir/Rh/Ru centers. |
Benchmarking Performance
The following data compares Spiro-based ligands against industry standards in critical asymmetric hydrogenation (AH) reactions.
Case Study A: Asymmetric Hydrogenation of -Ketoesters
This reaction is a benchmark for Ru-BINAP, but Iridium-Spiro complexes have redefined the upper limits of efficiency (TON).
Table 1: Comparative Efficiency in
| Catalyst System | Substrate Class | Catalyst Loading (S/C) | Yield (%) | ee (%) | TON (Max) |
| Ir-SpiroPAP (Zhou) | Simple | 50,000 - 100,000 | >99 | 99.8 | 4,500,000 |
| Ir-SpiroSAP | 10,000 | 98 | 99.0 | 355,000 | |
| Ru-BINAP (Noyori) | Functionalized | 1,000 - 10,000 | >99 | 98-99 | ~100,000 |
| Ru-SegPhos | 10,000 | >99 | 99.0 | ~200,000 |
-
Insight: While Ru-BINAP provides excellent enantioselectivity, Ir-SpiroPAP offers orders of magnitude higher activity (TON). This makes Spiro ligands significantly more cost-effective for industrial-scale synthesis of chiral alcohols.
Case Study B: Asymmetric Hydrogenation of Enamides & Acids
Unsaturated carboxylic acids are notoriously difficult substrates because the carboxyl group can poison the catalyst.
Table 2: Comparative Efficacy in Difficult Substrates
| Substrate | Catalyst | Ligand Class | Yield (%) | ee (%) | Notes |
| Rh-SpiroOP | Spiro Phosphinite | 99 | 97.4 | Excellent for bulky enamides. | |
| Rh-DuPhos | Bisphosphine | 99 | >99 | Remains the gold standard for simple enamides. | |
| Unsat. Carboxylic Acids | Ir-SpiroCAP | Spiro P-Carboxy | 95 | 99.4 | Best-in-class. Outperforms BINAP/DuPhos significantly. |
| Simple Ketones | Ir-SpiroPAP | Spiro P-N-N | 97 | 99.9 | Effective where Ru-BINAP requires directing groups. |
Mechanistic Visualization
The high efficiency of Ir-SpiroPAP is attributed to a metal-ligand bifunctional mechanism involving the NH moiety, which assists in H-transfer without requiring substrate pre-coordination to the metal (Outer-Sphere Mechanism).
Figure 1: Simplified catalytic cycle for Ir-SpiroPAP mediated hydrogenation. The NH proton of the ligand directs the ketone substrate via hydrogen bonding, ensuring high face selectivity.
Experimental Protocol: Synthesis of Chiral Alcohols via Ir-SpiroPAP
This protocol describes the asymmetric hydrogenation of acetophenone, a standard benchmark, using the SpiroPAP ligand system.
Materials:
-
Substrate: Acetophenone (1.0 mmol)
-
Catalyst: [Ir(COD)Cl]₂ (0.005 mmol)
-
Ligand: (R)-SpiroPAP (0.011 mmol)
-
Base: t-BuOK (1.0 M in t-BuOH, 0.05 mmol)
-
Solvent: Anhydrous Isopropanol (2.0 mL)
-
Gas: Hydrogen (H₂) gas (Ultra-high purity)
Step-by-Step Methodology:
-
Catalyst Preparation (In-Situ): In a glovebox (Ar atmosphere), weigh [Ir(COD)Cl]₂ and (R)-SpiroPAP into a dried Schlenk tube. Add 1 mL of anhydrous isopropanol and stir at room temperature for 30 minutes. The solution should turn from yellow to deep orange/red, indicating complex formation.
-
Reaction Assembly: Add the substrate (acetophenone) and the base solution (t-BuOK) to the catalyst mixture. Transfer the solution to a stainless steel autoclave.
-
Hydrogenation:
-
Purge the autoclave with H₂ gas (pressurize to 10 atm and release) three times to remove argon.
-
Pressurize to 50 atm (approx. 735 psi) H₂.
-
Stir at room temperature (25°C) for 1-2 hours.
-
-
Work-up: Carefully vent the hydrogen gas (fume hood). Concentrate the solvent under reduced pressure.
-
Purification & Analysis: Pass the residue through a short silica plug (eluent: EtOAc/Hexane). Analyze conversion via GC/NMR and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Validation Check:
-
Troubleshooting: If ee is low (<90%), ensure the solvent is strictly anhydrous; water competes with the NH-bifunctional mechanism.
Conclusion: Selection Guide
When should you choose Spiro[4.4]nonane-based ligands over BINAP or DuPhos?
-
Select Spiro Ligands (SpiroPAP/SpiroSAP) when:
-
You require extremely high TON (>100,000) for industrial scalability.
-
The substrate is a simple ketone or unsaturated carboxylic acid (SpiroCAP).
-
Standard biaryl ligands yield low enantioselectivity due to flexibility issues.
-
-
Stick to BINAP/DuPhos when:
-
You are hydrogenating standard functionalized olefins (e.g., enamides) where these ligands are already validated and cheaper.
-
The specific "matched" case for DuPhos (e.g., amino acid synthesis) is already established.
-
The Spiro[4.4]nonane scaffold is not just an alternative; it is a high-performance upgrade for challenging asymmetric hydrogenations.
References
- Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts. Wiley-VCH. (Comprehensive overview of the Spiro ligand family).
-
Xie, J.-H., Zhu, S.-F., & Zhou, Q.-L. (2011). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. Chemical Reviews, 111(3), 1713–1760. Link
- Xie, J.-H., et al. (2011). Enantioselective Hydrogenation of -Substituted Enamides Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine Ligands. Journal of the American Chemical Society, 133(41), 16410–16413.
-
Bao, D.-H., et al. (2015).
-Alkyl- -Ketoesters. Angewandte Chemie International Edition, 54(30), 8791–8794. Link -
Noyori, R. (2002).[6] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. (Reference for BINAP baseline).
Sources
Publish Comparison Guide: Optical Rotation & Purity Analysis of Spiro[4.4]nonan-1-ol Scaffolds
The following guide provides an in-depth technical analysis of the optical rotation and enantiomeric purity of Spiro[4.4]nonan-1-ol scaffolds. Note that while the unsubstituted mono-alcohol is a fundamental core, the primary "products" utilized in drug development and asymmetric synthesis are its functionalized derivatives (specifically the 1,6-diol and 6-amido-1-ol), which serve as robust chiral auxiliaries. This guide addresses the characterization of these high-value pure forms.
Executive Summary: The Spirocyclic Challenge
Spiro[4.4]nonan-1-ol derivatives represent a privileged class of chiral scaffolds. Their rigid spirocyclic core eliminates conformational flexibility, making them exceptional chiral auxiliaries for asymmetric Diels-Alder reactions and metal-catalyzed transformations.
However, achieving "Pure" status is non-trivial. Unlike simple linear alcohols, the spiro[4.4]nonane skeleton possesses axial chirality properties dependent on the substitution pattern. The "Gold Standard" for purity is not just chemical homogeneity (>98% HPLC) but optical purity (>99% ee) , verified by specific rotation (
This guide compares the two dominant routes to optical purity—Enzymatic Kinetic Resolution vs. Chemical Derivatization —and provides the definitive optical rotation data required for validation.
Technical Deep Dive: Optical Rotation Data
The following data aggregates specific rotation values for the most critical enantiopure Spiro[4.4]nonan-1-ol derivatives. Use these values as your release criteria for "Pure" batches.
Table 1: Comparative Optical Rotation Data ( )
| Compound Variant | Configuration | Specific Rotation ( | Solvent ( | Method of Origin | Ref |
| Spiro[4.4]nonane-1,6-diol | EtOH ( | Chemical Resolution | [1] | ||
| Spiro[4.4]nonane-1,6-diol | EtOH ( | Chemical Resolution | [1] | ||
| 6-Amido-Spiro[4.4]nonan-1-ol | CHCl | Enzymatic (Subtilisin) | [2] | ||
| 6-Amido-Spiro[4.4]nonan-1-ol | CHCl | Enzymatic (Esterase) | [2] | ||
| Spiro[4.4]nonan-1-one | CHCl | Asymmetric Synthesis | [3] |
Critical Note: The unsubstituted Spiro[4.4]nonan-1-ol is prone to racemization if the spiro-center is not locked by a secondary substituent (like the 6-OH or 6-amido group). Therefore, the 1,6-diol or 6-amido-1-ol values are the industry standard for validating the integrity of the spiro-scaffold.
Comparative Analysis: Resolution Methodologies
To obtain the pure enantiomers listed above, researchers must choose between Enzymatic and Chemical resolution.
Method A: Enzymatic Kinetic Resolution (Recommended)
Mechanism: Uses enzymes (Lipases/Proteases) to selectively hydrolyze an ester of the racemate.
-
Pros: High enantioselectivity (
), mild conditions (pH 7 buffer), scalable. -
Cons: Maximum 50% yield per pass (kinetic limitation).
-
Best For: 6-Amido-Spiro[4.4]nonan-1-ol derivatives.
Method B: Chemical Resolution (Classical)
Mechanism: Derivatization with a chiral agent (e.g., (-)-Camphanic chloride) followed by fractional crystallization or chromatography.
-
Pros: Can theoretically yield 100% of one diastereomer if separation is efficient; establishes absolute configuration via X-ray.
-
Cons: Labor-intensive, requires stoichiometric chiral reagents, often lower recovery yields.
Performance Matrix
| Feature | Enzymatic Resolution (Subtilisin) | Chemical Resolution (Camphanic Acid) |
| Enantiomeric Excess (ee) | >99% (Excellent) | >98% (Good) |
| Scalability | High (Gram to Kg) | Low (Gram scale) |
| Cost Efficiency | High (Reusable Enzyme) | Low (Expensive Reagents) |
| Time to Pure Product | 24-48 Hours | 5-7 Days |
Visualization: Resolution Workflows
The following diagrams illustrate the decision logic and workflow for obtaining pure Spiro[4.4]nonan-1-ol derivatives.
Diagram 1: Enzymatic Resolution Pathway (High Throughput)
Caption: Kinetic resolution workflow using Subtilisin Carlsberg to separate spiro-enantiomers with high fidelity.
Diagram 2: Method Selection Decision Tree
Caption: Decision logic for selecting the optimal resolution strategy based on scaffold substitution.
Experimental Protocol: Enzymatic Resolution
This protocol is validated for the (1S,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol , a key chiral auxiliary.
Materials:
-
Racemic Spiro-Acrylate Ester (Substrate)
-
Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v)
-
Temperature: 25°C
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of racemic spiro-acrylate in 10 mL of acetone. Add to 90 mL of phosphate buffer in a round-bottom flask.
-
Initiation: Add 50 mg of Subtilisin Carlsberg. Stir the suspension vigorously at 25°C.
-
Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak AD column, Hexane/IPA 90:10).
-
Stop Condition: When conversion reaches ~45-50% (typically 24-48 hours).
-
-
Termination: Filter off the enzyme or add dilute HCl to lower pH to 2.0.
-
Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL).
-
Purification:
-
The organic layer contains both the product alcohol (hydrolyzed) and the unreacted ester .
-
Separate via Flash Chromatography (Silica Gel).
-
Eluent: Gradient Hexane -> 30% EtOAc/Hexane.
-
-
Validation:
References
-
Nieman, J. A., & Keay, B. A. (1999). An Efficient Synthesis and Resolution of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol. Synthetic Communications, 29(21), 3829–3840.[7] Link
-
Mugford, P. F., Findlay, S. M., Keay, B. A., & Kazlauskas, R. J. (2004).[4] Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol.[3][4] ChemBioChem, 5(7), 980–987. Link
-
Paquette, L. A., et al. (2000).[8] Resolution and Absolute Configurational Assignments to 1-Oxa- and 1-Thia-6-ketospiro[4.4]nonanyl Platforms. Journal of the American Chemical Society, 122, 3391. Link
-
Burke, M. J., et al. (2000). Synthesis and applications of (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol as a chiral auxiliary in Diels–Alder reactions.[7][3] Tetrahedron: Asymmetry, 11(13), 2733-2739.[7] Link
Sources
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol|CAS 23153-74-4 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
Proper Disposal Procedures for Spiro[4.4]nonan-1-ol
[1][2][3]
Executive Summary
This guide provides a definitive, field-validated protocol for the disposal of Spiro[4.4]nonan-1-ol.[1] As a bicyclic organic alcohol used primarily as a chiral building block in drug development, its disposal requires strict adherence to organic solvent protocols to prevent environmental contamination and laboratory accidents. This document moves beyond basic safety data sheets (SDS) to provide an operational workflow for researchers.
Core Directive: Spiro[4.4]nonan-1-ol must never be disposed of via sanitary sewer systems. It must be sequestered into specific organic waste streams based on its mixture composition.
Chemical Identification & Hazard Assessment
Before initiating disposal, verify the chemical identity and current hazard state.[1] Misidentification is the leading cause of waste stream accidents.
| Parameter | Specification |
| Chemical Name | Spiro[4.4]nonan-1-ol |
| CAS Number | 13350-81-7 (General) / 21945-22-2 ((1S)-isomer) |
| Molecular Formula | C₉H₁₆O |
| Physical State | Liquid (Viscous) |
| GHS Classification | Warning ; Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Flash Point | ~85°C (Estimated) - Combustible Liquid |
| Incompatibilities | Strong Oxidizing Agents (e.g., Peroxides, Nitrates), Acid Chlorides, Acid Anhydrides |
Expert Insight: While the primary hazards are irritation, the bicyclic structure implies stability. This resistance to rapid degradation makes it a persistent organic pollutant candidate if released into waterways, necessitating high-temperature incineration as the disposal method of choice [1].
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[1] You must segregate waste at the point of generation to avoid costly cross-contamination or dangerous exothermic reactions.
A. Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) carboys. HDPE offers excellent chemical resistance to aliphatic alcohols.[1]
-
Secondary Choice: Amber glass bottles (for smaller volumes <500 mL).
-
Prohibited: Metal cans (unless coated) are discouraged due to potential corrosion if the waste stream becomes acidic over time.
B. Segregation Logic
The presence of halogenated solvents (e.g., Dichloromethane, Chloroform) drastically changes the disposal route.[1]
-
Stream A (Non-Halogenated): Spiro[4.4]nonan-1-ol mixed with Acetone, Methanol, Ethanol, or Hexanes.[1]
-
Stream B (Halogenated): Spiro[4.4]nonan-1-ol mixed with DCM, Chloroform, or Chlorobenzene.[1]
Critical Safety Rule: Never mix Stream A and Stream B. Halogenated waste requires distinct incineration protocols to prevent the formation of dioxins [2].[1]
Disposal Workflow
The following workflow dictates the operational steps for disposing of Spiro[4.4]nonan-1-ol.
Step-by-Step Protocol
-
Quarantine: Remove the chemical from the active workspace. Place it in a fume hood to capture potential vapors.
-
Assessment: Determine if the Spiro[4.4]nonan-1-ol is pure or a mixture.[1]
-
Bulking:
-
If Pure: Pour into the Non-Halogenated Organic waste container.
-
If Mixed: Refer to the "Segregation Logic" above.
-
-
Labeling: Apply a hazardous waste label immediately. You must list "Spiro[4.4]nonan-1-ol" explicitly; do not just write "Organic Waste."[1]
-
Required Fields: Constituent percentages, Start Date, Hazard Checkbox (Irritant, Flammable).
-
-
Storage: Cap the container tightly. Funnels must be removed when not actively pouring.[2] Store in a secondary containment tray until pickup.
Visualized Decision Matrix
The diagram below illustrates the critical decision points for categorizing the waste stream.
Figure 1: Decision tree for classifying Spiro[4.4]nonan-1-ol waste streams to ensure regulatory compliance.
Emergency Procedures (Spill Management)
Despite best practices, spills occur.[1] This protocol ensures rapid containment.
| Scenario | Action Protocol |
| Minor Spill (<50 mL) | 1. Evacuate immediate area.2. Wear nitrile gloves and safety goggles.3. Absorb with vermiculite or standard organic spill pads.4. Place used absorbents in a sealed bag labeled "Hazardous Waste - Debris." |
| Major Spill (>50 mL) | 1. STOP. Do not attempt to clean alone.2. Alert lab personnel and evacuate the room.3. Turn off ignition sources (hot plates, stirrers).4. Contact Environmental Health & Safety (EHS) immediately. |
| Skin Contact | Wash with soap and water for 15 minutes.[3] Do not use organic solvents (like ethanol) to wash skin, as this increases absorption [3]. |
Regulatory Compliance & Final Disposition
Compliance is not optional.[1][4] This procedure aligns with:
-
RCRA (Resource Conservation and Recovery Act): Spiro[4.4]nonan-1-ol is classified as a characteristic hazardous waste (Ignitability - D001) if the flash point is <60°C, or simply as a toxic chemical waste requiring thermal destruction.[1]
-
Final Fate: The standard industry practice for this compound is fuel blending or high-temperature incineration . This ensures the complete destruction of the spiro-cyclic carbon skeleton, preventing bioaccumulation [4].
Self-Validation Check:
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
